DL-3-phenyllactic Acid-d3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10O3 |
|---|---|
Molecular Weight |
169.19 g/mol |
IUPAC Name |
2,3,3-trideuterio-2-hydroxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/i6D2,8D |
InChI Key |
VOXXWSYKYCBWHO-OJYSAGIRSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CC=C1)C([2H])(C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to DL-3-Phenyllactic Acid-d3 for Researchers and Drug Development Professionals
Introduction
DL-3-Phenyllactic Acid-d3 is the deuterated form of DL-3-Phenyllactic acid, a naturally occurring organic acid. This isotopically labeled compound serves as a crucial tool in analytical and metabolic research, particularly in studies involving quantitative analysis by mass spectrometry. Its primary application lies in its use as an internal standard, enabling precise and accurate measurement of its non-deuterated counterpart in complex biological matrices. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is characterized by the substitution of three hydrogen atoms with deuterium on the lactate moiety. This isotopic labeling minimally alters its chemical behavior while providing a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification. The key chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₉H₇D₃O₃ |
| Molecular Weight | 169.19 g/mol [1][2] |
| CAS Number | 490034-49-6[1][2] |
| Appearance | Off-white crystalline powder[3] |
| Purity | Typically >95% (HPLC)[1] |
| Storage Temperature | -20°C[1] |
| Melting Point (unlabeled) | 98 °C[4] |
| Solubility (unlabeled) | Soluble in DMSO (33 mg/mL)[5] |
Synthesis and Manufacturing
The synthesis of this compound typically involves the introduction of deuterium atoms into the phenyllactic acid molecule. While specific proprietary synthesis methods may vary between manufacturers, a general approach involves the use of deuterated reagents in a chemical synthesis route starting from a suitable precursor, such as deuterated phenylalanine or phenylpyruvic acid.
A representative chemical synthesis could involve the following conceptual steps:
-
Preparation of a Deuterated Precursor: Starting with a deuterated form of a precursor like phenylalanine-d3.
-
Conversion to Phenylpyruvic Acid-d3: This can be achieved through an oxidative deamination reaction.
-
Reduction to Phenyllactic Acid-d3: The resulting deuterated phenylpyruvic acid is then reduced to yield this compound.
It is important to note that biocatalytic methods have also been developed for the synthesis of phenyllactic acid, which could be adapted for isotopic labeling by using deuterated starting materials in the fermentation media.[6]
Applications in Research and Drug Development
The primary and most critical application of this compound is as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). In these applications, a known amount of the deuterated standard is added to a biological sample (e.g., plasma, urine, tissue homogenate) at the beginning of the sample preparation process. Because the deuterated standard is chemically identical to the endogenous analyte, it experiences the same extraction losses and ionization suppression or enhancement effects during the analysis. By measuring the ratio of the analyte to the internal standard, accurate and precise quantification can be achieved.
This is particularly valuable in:
-
Metabolomics Research: To accurately quantify levels of endogenous 3-phenyllactic acid, which is a metabolite of phenylalanine.[7]
-
Pharmacokinetic Studies: To track the absorption, distribution, metabolism, and excretion of drugs that may be structurally related to or affect the phenylalanine metabolism pathway.
-
Clinical Diagnostics: For the diagnosis and monitoring of metabolic disorders such as Phenylketonuria (PKU), where elevated levels of phenyllactic acid are observed.[8]
Experimental Protocols
Representative Protocol for Quantitative Analysis using LC-MS/MS
This protocol outlines a general procedure for the quantification of DL-3-phenyllactic acid in a biological matrix using this compound as an internal standard.
-
Sample Preparation:
-
To 100 µL of the biological sample (e.g., plasma), add 10 µL of a known concentration of this compound solution (e.g., 1 µg/mL in methanol).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.
-
MRM Transitions:
-
DL-3-Phenyllactic acid: e.g., m/z 165 -> 93
-
This compound: e.g., m/z 168 -> 96
-
-
-
Data Analysis:
-
Quantify the concentration of DL-3-phenyllactic acid in the sample by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the non-deuterated standard.
-
Visualizations
Phenylalanine Metabolism Pathway
The following diagram illustrates the metabolic pathway of phenylalanine, which leads to the formation of phenyllactic acid.
Caption: Metabolic pathway of Phenylalanine to Phenyllactic Acid.
Experimental Workflow for Quantitative Analysis
This diagram outlines the logical workflow for using this compound as an internal standard in a quantitative analysis experiment.
Caption: Workflow for quantitative analysis using an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Metabolome Database: Showing metabocard for L-3-Phenyllactic acid (HMDB0000748) [hmdb.ca]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UPLC-MS-based urine metabolomics reveals indole-3-lactic acid and phenyllactic acid as conserved biomarkers for alcohol-induced liver disease in the Ppara-null mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of Deuterated compounds as an internal standard in newborn screening using LC-MS / MS - Mesbah Energy [irisotope.com]
Physical and chemical characteristics of DL-3-phenyllactic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical characteristics of DL-3-phenyllactic Acid-d3. It includes key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support research and development activities.
Core Physical and Chemical Properties
This compound is the deuterated form of DL-3-phenyllactic acid, a natural antimicrobial compound.[1] The incorporation of deuterium isotopes makes it a valuable tool in metabolic research and as an internal standard in analytical studies.[1]
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₇D₃O₃ | [2][3] |
| Molecular Weight | 169.19 g/mol | [2][3] |
| CAS Number | 490034-49-6 | [2][3] |
| Unlabelled CAS Number | 828-01-3 | [2][4] |
| Appearance | White to off-white solid/crystalline powder | [4][5] |
| Melting Point | 87 - 90°C | [3] |
| Boiling Point | ~331.6°C at 760 mmHg (unlabelled) | [6] |
| Purity | >95% (HPLC) | [2] |
| Storage Temperature | -20°C | [2][4] |
Table 2: Solubility of DL-3-phenyllactic Acid and its Deuterated Form
| Solvent | Solubility (this compound) | Solubility (DL-3-phenyllactic Acid) | Reference(s) |
| DMSO | Slightly soluble | ~3 mg/mL, 125 mg/mL (752.20 mM) | [3][4][7] |
| Methanol | Slightly soluble | Not specified | [3] |
| Dimethylformamide | Not specified | ~12 mg/mL | [4] |
| Water | Not specified | 33.33 mg/mL (200.57 mM) with sonication | [4] |
| PBS (pH 7.2) | Not specified | ~0.2 mg/mL | [4] |
Experimental Protocols
Synthesis of Deuterated 3-Phenyllactic Acid
A representative method for the synthesis of isotopically labeled 3-phenyllactic acid involves the diazotization of a deuterated phenylalanine precursor.[8]
Protocol:
-
Dissolve 1 gram of D,L-phenyl-d5-alanine-2,3,3-d3 in 20 mL of 0.5 M sulfuric acid.
-
Over a period of 5 minutes at room temperature, add 20 mL of a solution containing 1.2 grams of sodium nitrite.
-
Stir the reaction mixture overnight.
-
Extract the mixture with ethyl acetate.
-
Wash the ethyl acetate phase three times with 1 M HCl.
-
Evaporate the solvent.
-
Recrystallize the product from acetone.
-
Confirm the molecular weight using LC/MS.[8]
High-Performance Liquid Chromatography (HPLC) Analysis
A validated HPLC method for the enantiomeric resolution of DL-3-phenyllactic acid has been established.[9][10]
Protocol:
-
Column: Chiralcel OJ-H column (0.46 mm x 250 mm, 5 µm)[9][10]
-
Mobile Phase: Hexane and isopropanol (90:10) containing 0.1% trifluoroacetic acid[9][10]
Another method for general analysis is also available:
-
Column: Astec® CHIROBIOTIC® R Chiral HPLC Column (25 cm x 4.6 mm, 5 µm)
-
Mobile Phase: 0.1% ammonium acetate in methanol
-
Flow Rate: 1 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 230 nm
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS provides a sensitive method for the quantification of 3-phenyllactic acid.[2][11]
Protocol:
-
LC System: Thermo Scientific Ultimate 3000 or equivalent[11]
-
Column: Hypersil Gold C18 (100 x 2.1 mm, 1.9 µm)[11]
-
Mobile Phase A: Water with 0.1% formic acid[11]
-
Mobile Phase B: Methanol[11]
-
Gradient: Start with 98% A for 2 min, change to 95% B over 13 min, hold for 3 min, then return to 98% A.[11]
-
Flow Rate: 250 µL/min[11]
-
Ionization: Electrospray ionization (ESI) in negative mode[2][11]
Biological Pathways and Mechanisms
Antimicrobial Mechanism of Action
3-Phenyllactic acid exhibits broad-spectrum antimicrobial activity by disrupting key cellular structures and processes in bacteria.[12] The mechanism involves the breakdown of the cell wall and membrane, leading to the leakage of intracellular components, and subsequent interaction with and degradation of genomic DNA.[12]
Caption: Antimicrobial action of 3-phenyllactic acid.
Metabolic Pathway from Phenylalanine
DL-3-phenyllactic acid is a metabolite of phenylalanine. In metabolic disorders such as Phenylketonuria (PKU), the primary pathway for phenylalanine metabolism is deficient, leading to the accumulation of phenylpyruvic acid, which is then converted to 3-phenyllactic acid.[13][14]
Caption: Phenylalanine metabolism and 3-phenyllactic acid formation.
Auxin Signaling Pathway in Plants
Exogenously applied 3-phenyllactic acid can influence plant growth by being converted into phenylacetic acid (PAA), a naturally occurring auxin.[1][2] PAA then participates in the auxin signaling pathway, leading to changes in gene expression and promoting root growth.[2][15]
Caption: Plant auxin signaling initiated by 3-phenyllactic acid.
References
- 1. 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants [jstage.jst.go.jp]
- 2. 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 490034-49-6 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]
- 6. 3-phenyllactic acid | CAS#:156-05-8 | Chemsrc [chemsrc.com]
- 7. mun.ca [mun.ca]
- 8. lcms.cz [lcms.cz]
- 9. Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PathWhiz [pathbank.org]
- 14. davuniversity.org [davuniversity.org]
- 15. researchgate.net [researchgate.net]
Technical Guide: Isotopic Purity and Enrichment of DL-3-Phenyllactic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity and enrichment of DL-3-phenyllactic Acid-d3. It is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields who utilize stable isotope-labeled compounds. This guide covers the specifications of commercially available this compound, detailed experimental protocols for verifying its isotopic purity and enrichment, and a logical workflow for this analytical process.
Quantitative Data Summary
The isotopic purity and enrichment of this compound are critical parameters for its use as an internal standard in quantitative bioanalysis and other applications. While the exact isotopic enrichment can vary between production batches, the following tables summarize the typical specifications for commercially available this compound and provide a representative example of a detailed isotopic distribution analysis.
Table 1: General Specifications for this compound
| Parameter | Specification | Method |
| Chemical Formula | C₉H₇D₃O₃ | - |
| Molecular Weight | 169.19 g/mol | - |
| Chemical Purity | >95% | HPLC |
| Deuterium Incorporation | 3 Deuterium Atoms | - |
Table 2: Representative Isotopic Enrichment and Distribution Data
| Isotopologue | Mass (Da) | Relative Abundance (%) | Isotopic Purity Contribution (%) |
| d₀ (Unlabeled) | 166.06 | 0.1 | 0.0 |
| d₁ | 167.07 | 0.4 | 0.0 |
| d₂ | 168.07 | 1.5 | 0.0 |
| d₃ (Fully Labeled) | 169.08 | 98.0 | 98.0 |
Note: The data in Table 2 are representative and may not reflect the exact values of a specific lot. A Certificate of Analysis from the supplier should be consulted for lot-specific data.
Experimental Protocols
The determination of isotopic purity and enrichment of this compound is typically performed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Isotopic Enrichment Determination by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic distribution and calculate the isotopic enrichment of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of this compound (e.g., 1 mg).
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 µg/mL.
-
Prepare a similar solution of unlabeled DL-3-phenyllactic acid as a reference.
-
-
Instrumentation and Analysis:
-
Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Infuse the sample solution directly or inject it into a liquid chromatography system coupled to the mass spectrometer.
-
Acquire full-scan mass spectra in the appropriate mass range to include the molecular ions of both the labeled and unlabeled compounds.
-
-
Data Analysis:
-
Extract the ion chromatograms for the molecular ions of the d₀, d₁, d₂, and d₃ species.
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue.
-
The isotopic purity is reported as the percentage of the d₃ isotopologue relative to the sum of all isotopologues.[1]
-
Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the position of deuterium labeling and to provide an independent measure of isotopic purity.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
-
Instrumentation and Analysis:
-
Acquire a ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the deuterated positions confirms the labeling.
-
Acquire a ²H (Deuterium) NMR spectrum. The presence of a signal at the chemical shift corresponding to the labeled position confirms the presence and location of the deuterium.
-
For quantitative analysis, acquire a ¹H NMR spectrum with a known internal standard.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, compare the integration of the residual proton signals at the deuterated positions to the integration of a non-deuterated proton signal within the molecule. This ratio can be used to calculate the isotopic enrichment.
-
The ²H NMR spectrum provides a direct observation of the deuterium atoms.
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the determination of isotopic purity and enrichment of a deuterated standard like this compound.
Caption: Workflow for Isotopic Purity and Enrichment Analysis.
References
The Enantioselective Landscape of Phenyllactic Acid in Biological Systems: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyllactic acid (PLA), a naturally occurring alpha-hydroxy acid, exists as two distinct stereoisomers: D-phenyllactic acid (D-PLA) and L-phenyllactic acid (L-PLA). These isomers are not merely mirror images; they exhibit differential distribution, bioactivity, and metabolic fates across a wide range of biological systems. From the microbial fermentation that enriches our foods to the complex signaling cascades within the human body, the chirality of PLA plays a pivotal role. This technical guide provides an in-depth exploration of the natural occurrence of D- and L-PLA, presenting quantitative data, detailed experimental protocols for their analysis, and a visual representation of their metabolic and signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the multifaceted roles of these intriguing biomolecules in health, disease, and biotechnology.
Natural Occurrence and Quantitative Distribution of Phenyllactic Acid Isomers
Phenyllactic acid is a metabolite derived from the amino acid phenylalanine and is found in a diverse array of biological contexts, including microbial, plant, and animal systems. The relative abundance of the D- and L-isomers is highly dependent on the specific biological niche and the enzymatic machinery present.
Microbial Kingdom: The Primary Producers
Lactic acid bacteria (LAB) are prolific producers of PLA, and the stereochemistry of the produced PLA is species- and even strain-dependent.[1] Generally, PLA is synthesized as a byproduct of phenylalanine metabolism.[2] Various species of Lactobacillus, Leuconostoc, and Enterococcus have been identified as significant PLA producers.[1] Notably, D-PLA often exhibits greater antimicrobial activity than its L-isomer.[1] Fungi, such as Geotrichum candidum, are also known to produce PLA.[1]
Fermented Foods: A Rich Reservoir of PLA
The microbial fermentation of foods leads to the accumulation of PLA, contributing to their flavor profile and preservative qualities. The concentrations and isomeric ratios of PLA in these products can vary widely. For instance, Chinese pickles have been found to contain PLA in concentrations ranging from 0.02 to 0.30 mM.[3] In kimchi, PLA content can reach up to 21.1 µg/ml in the early stages of fermentation.[4] Dairy products fermented with specific LAB strains also contain varying levels of PLA.[2]
Plant Kingdom: A Role in Growth Regulation
Phenyllactic acid has been identified in various plants and is implicated in plant growth regulation.[5] Research suggests that exogenously applied PLA is converted to phenylacetic acid (PAA), a known natural auxin, which in turn influences root growth.[5] This conversion of PLA to PAA appears to be a key mechanism by which it exerts its auxin-like effects in plants.[5]
Animal and Human Systems: Endogenous and Microbiome-Derived PLA
In humans, both D- and L-PLA are present in bodily fluids, arising from both endogenous metabolism and the metabolic activity of the gut microbiome.[6] The presence of D-PLA in human urine has been linked to bacterial metabolism, as endogenously produced 2-hydroxyacids are typically of the L-configuration.[7] Studies have shown that after oral ingestion of D-PLA, it can be absorbed from the gut and reach micromolar concentrations in the plasma.[8] Physical exercise has also been shown to increase plasma levels of PLA, which is released from skeletal muscle.[6]
Table 1: Quantitative Data on Phenyllactic Acid Isomer Concentrations in Various Biological Systems
| Biological Matrix | Isomer(s) | Concentration Range | Reference(s) |
| Chinese Pickles | Total PLA | 0.02 - 0.30 mM | [3] |
| Kimchi | Total PLA | 12.0 - 21.1 µg/ml (early fermentation) | [4] |
| Fermented Vegetables (general) | Total PLA | 18,299.11 - 36,772.11 ng/g | [9] |
| LAB Culture (L. plantarum) | Total PLA | 0.16 - 0.46 mM | [10] |
| LAB Culture (L. crustorum) | Total PLA | up to 45.2 mmol/L (optimized) | [9] |
| Human Plasma (post D-PLA ingestion) | D-PLA | up to 23 µM | [8] |
| Human Urine (post D-PLA ingestion) | D-PLA | up to 285 µM | [8] |
Biosynthesis and Signaling Pathways of Phenyllactic Acid Isomers
Biosynthesis of Phenyllactic Acid in Lactic Acid Bacteria
The primary pathway for PLA biosynthesis in LAB involves the transamination of phenylalanine to phenylpyruvic acid (PPA), followed by the reduction of PPA to PLA. This reduction is catalyzed by lactate dehydrogenase (LDH) enzymes, with the stereospecificity of the LDH determining whether D- or L-PLA is produced.
Caption: Biosynthesis of D- and L-phenyllactic acid from phenylalanine in lactic acid bacteria.
Signaling Pathway of D-Phenyllactic Acid via the HCAR3 Receptor
D-Phenyllactic acid has been identified as a potent agonist for the human hydroxycarboxylic acid receptor 3 (HCAR3), a G protein-coupled receptor (GPCR) found on immune cells such as monocytes.[11][12] Activation of HCAR3 by D-PLA initiates a signaling cascade that is implicated in modulating immune responses.[11][12] This signaling is pertussis toxin-sensitive, indicating the involvement of Gi/o proteins.[5] The downstream signaling involves the activation of phospholipase C (PLC), protein kinase C (PKC), and the transactivation of the epidermal growth factor receptor (EGFR), ultimately leading to the activation of the MAP kinase cascade (ERK1/2).[5][11]
Caption: Signaling cascade initiated by D-phenyllactic acid binding to the HCAR3 receptor.
Experimental Protocols for the Analysis of Phenyllactic Acid Isomers
The accurate quantification and chiral separation of D- and L-PLA are crucial for understanding their biological roles. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.
General Experimental Workflow
The analysis of PLA isomers from biological samples typically involves sample collection, extraction of the analytes, often followed by a derivatization step (especially for GC-MS), and finally, instrumental analysis for separation and quantification.
Caption: A generalized workflow for the analysis of phenyllactic acid isomers from biological samples.
Detailed Methodology: Chiral HPLC Separation of PLA Enantiomers
This protocol is a representative method for the separation of D- and L-PLA using HPLC with a chiral mobile phase additive.
-
Sample Preparation (from liquid culture):
-
Centrifuge the bacterial culture to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
For quantitative analysis, dilute the sample with the mobile phase to fall within the calibration curve range.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Inertsil ODS-SP, 150 x 4.6 mm, 5 µm) is commonly used.[13]
-
Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0) and an organic modifier (e.g., methanol) is typical.[13] A chiral selector, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), is added to the mobile phase to achieve enantiomeric separation.[13] The concentration of the chiral selector and the percentage of the organic modifier need to be optimized for baseline separation.
-
Flow Rate: A flow rate of 0.5 - 1.0 mL/min is generally used.
-
Column Temperature: The column temperature should be controlled (e.g., 25°C) to ensure reproducible retention times.
-
Detection: UV detection at a wavelength of approximately 210-220 nm is suitable for PLA.
-
Detailed Methodology: GC-MS Analysis of PLA Isomers
GC-MS analysis of PLA requires a derivatization step to increase its volatility and thermal stability.
-
Sample Preparation and Extraction (from plasma):
-
To a plasma sample, add an internal standard (e.g., a deuterated analog of PLA).
-
Perform protein precipitation by adding a cold organic solvent such as acetonitrile or methanol.
-
Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
The dried extract is then ready for derivatization.
-
-
Derivatization:
-
A two-step derivatization process is common.[3] First, methoximation is performed to protect the keto group if analyzing phenylpyruvic acid as well. This is achieved by reacting the dried extract with a solution of methoxyamine hydrochloride in pyridine.
-
The second step is silylation, where a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is added to convert the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) derivatives.[14] The reaction is typically carried out at an elevated temperature (e.g., 60-80°C).
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating the derivatized PLA isomers.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
Injection: A split or splitless injection mode can be used depending on the sample concentration.
-
Temperature Program: A temperature gradient is employed to separate the analytes. An initial temperature of around 100°C is held for a few minutes, followed by a ramp to a final temperature of 250-300°C.
-
Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, targeting characteristic ions of the derivatized PLA.
-
Conclusion
The stereoisomers of phenyllactic acid, D- and L-PLA, exhibit distinct and significant roles in a multitude of biological systems. Their natural occurrence is widespread, with microbial metabolism being a primary source, leading to their presence in fermented foods and the human gut. The differential bioactivity of the isomers, particularly the potent antimicrobial and immunomodulatory effects of D-PLA, underscores the importance of enantioselective analysis. The detailed experimental protocols and pathway visualizations provided in this guide offer a robust framework for researchers to further investigate the intricate functions of these chiral molecules. A deeper understanding of the natural occurrence and mechanisms of action of PLA isomers holds considerable promise for applications in food science, human health, and the development of novel therapeutics.
References
- 1. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. louis.uah.edu [louis.uah.edu]
- 4. youtube.com [youtube.com]
- 5. Activated human hydroxy-carboxylic acid receptor-3 signals to MAP kinase cascades via the PLC-dependent PKC and MMP-mediated EGFR pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural biased signaling of hydroxycarboxylic acid receptor 3 and G protein-coupled receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Graphviz [graphviz.org]
- 9. researchgate.net [researchgate.net]
- 10. Production of phenyllactic acid by lactic acid bacteria: an approach to the selection of strains contributing to food quality and preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activated human hydroxy-carboxylic acid receptor-3 signals to MAP kinase cascades via the PLC-dependent PKC and MMP-mediated EGFR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydroxycarboxylic acid receptor 3 and GPR84 - Two metabolite-sensing G protein-coupled receptors with opposing functions in innate immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HCAR3: an underexplored metabolite sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Pathway of Phenylalanine to Phenyllactic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic conversion of phenylalanine to phenyllactic acid, a pathway of significant interest in microbiology, biotechnology, and pharmacology. Phenyllactic acid is a naturally occurring antimicrobial compound with broad applications, and understanding its biosynthesis is crucial for optimizing its production and for the development of novel therapeutics.
Core Metabolic Pathway
The conversion of L-phenylalanine to phenyllactic acid (PLA) is predominantly a two-step metabolic pathway observed in various microorganisms, particularly lactic acid bacteria (LAB).[1][2] The pathway involves an initial transamination followed by a reduction reaction.
-
Transamination of Phenylalanine: The first and often rate-limiting step is the conversion of L-phenylalanine to phenylpyruvic acid (PPA).[3][4] This reaction is catalyzed by aminotransferases (also known as transaminases), which transfer the amino group from phenylalanine to an α-keto acid acceptor.[5][6] Common amino group acceptors include α-ketoglutarate and pyruvate.[1][4]
-
Reduction of Phenylpyruvic Acid: The intermediate, phenylpyruvic acid, is then reduced to phenyllactic acid. This reaction is catalyzed by NAD(P)H-dependent dehydrogenases.[3][7][8] Several enzymes have been identified to carry out this reduction, most notably lactate dehydrogenases (LDHs), which can produce either D- or L-isomers of phenyllactic acid.[9] Other enzymes such as hydroxyisocaproate dehydrogenase (HicDH) and specific phenyllactic acid dehydrogenases have also been implicated.[3]
The overall pathway can be visualized as follows:
Quantitative Data
The efficiency of the phenylalanine to phenyllactic acid conversion is dependent on the kinetic properties of the enzymes involved and the production capabilities of the host organism. Below are tables summarizing key quantitative data from various studies.
Table 1: Kinetic Properties of Dehydrogenases in Phenylpyruvic Acid Reduction
| Enzyme | Organism | Substrate | Kₘ (mM) | Specific Activity (U/mg) | Optimal pH | Optimal Temp. (°C) | Reference |
| L-LDH | Lactobacillus sp. SK007 | PPA | 1.69 | - | 6.0 | 40 | [7] |
| L1-LDH | Lactobacillus plantarum SK002 | PPA | 3.96 | 71.06 | 6.0 | 30 | [9] |
| D-LDH | Lactobacillus plantarum SK002 | PPA | 5.4 | 215.84 | 6.0 | 40 | [9] |
| l-LcLDH1Q88R | Lactobacillus casei (mutant) | PPA | - | 451.5 | - | - | [10] |
| l-LcLDH1I229A | Lactobacillus casei (mutant) | PPA | - | 512.4 | - | - | [10] |
| L-LcLDH1Q88A/I229A | Pichia pastoris (recombinant) | PPA | - | 447.6 | 5.0 | 40 | [11] |
Table 2: Production of Phenyllactic Acid in Various Microorganisms
| Microorganism | Strain | Substrate/Condition | PLA Titer | Reference |
| Bacillus coagulans | SDM | PPA (fed-batch) | 37.3 g/L | [3] |
| Escherichia coli | MG-P10 (engineered) | Fermentation | 52.89 ± 0.25 g/L | [4][12] |
| Lactobacillus strains | Various | Phenylalanine metabolism | 0.05–0.57 mM | [3] |
| Lactobacillus plantarum | - | Phenylalanine supplementation | 0.17–0.57 mM | [13][14] |
| Porphyra residues ferm. | Lactobacillus sp. KP3 | Phenylalanine-rich medium | 0.229 mg/mL | [2] |
| Recombinant E. coli | - | L-phenylalanine | 59.9 mM (L-PLA) | [15] |
| Recombinant E. coli | - | L-phenylalanine | 60.3 mM (D-PLA) | [15] |
Experimental Protocols
This section details the methodologies for key experiments involved in studying the metabolic pathway of phenylalanine to phenyllactic acid.
3.1. Enzyme Activity Assay for Dehydrogenase
This protocol is for determining the activity of lactate dehydrogenase (or other dehydrogenases) in reducing phenylpyruvic acid to phenyllactic acid.
-
Principle: The enzymatic activity is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.[8]
-
Reagents:
-
50 mM Sodium acetate-acetate buffer (pH 5.0-6.0)
-
10 mM Phenylpyruvic acid (PPA) solution
-
2 mM NADH solution
-
Purified enzyme solution or cell-free extract
-
-
Procedure:
-
Prepare a reaction mixture containing 50 mM buffer, 10 mM PPA, and 2 mM NADH in a final volume of 1 mL.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 40°C) for 5 minutes.
-
Initiate the reaction by adding a known amount of the enzyme solution.
-
Immediately measure the decrease in absorbance at 340 nm over a period of 5-10 minutes using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH oxidation (molar extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹ cm⁻¹).[11]
-
-
Definition of Unit: One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.[11]
3.2. Quantification of Phenylalanine and Phenyllactic Acid by HPLC
This protocol describes the use of High-Performance Liquid Chromatography (HPLC) for the quantification of phenylalanine, phenylpyruvic acid, and phenyllactic acid in culture supernatants or reaction mixtures.
-
Instrumentation:
-
HPLC system equipped with a UV detector
-
Reversed-phase C18 column
-
-
Mobile Phase: A gradient of an acidic aqueous solution (e.g., 25 mM phosphate buffer, pH 2.2) and an organic solvent (e.g., acetonitrile).[16]
-
Sample Preparation:
-
Centrifuge the microbial culture or reaction mixture to remove cells and debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample if necessary to fall within the linear range of the standard curve.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Run the gradient elution program.
-
Detect the compounds at a specific wavelength (e.g., 210 nm).
-
Quantify the concentrations of phenylalanine, PPA, and PLA by comparing the peak areas to those of known standards.
-
3.3. Whole-Cell Bioconversion of Phenylalanine to Phenyllactic Acid
This protocol outlines a general procedure for producing phenyllactic acid from phenylalanine using a whole-cell biocatalyst.
-
Microorganism and Culture:
-
Select a suitable microbial strain (e.g., Lactobacillus plantarum, engineered E. coli).
-
Grow the microorganism in an appropriate culture medium (e.g., MRS broth for LAB) to a desired cell density.
-
-
Bioconversion:
-
Harvest the cells by centrifugation and wash them with a suitable buffer.
-
Resuspend the cells in a reaction buffer containing a known concentration of L-phenylalanine.
-
Incubate the cell suspension under optimized conditions (temperature, pH, agitation).
-
For fed-batch processes, periodically add a concentrated solution of phenylalanine to maintain a desired substrate concentration and avoid substrate inhibition.[3]
-
Take samples at regular intervals to monitor the concentrations of phenylalanine and phenyllactic acid using HPLC.
-
The experimental workflow for enhancing PLA production can be visualized as follows:
Regulatory and Signaling Pathways
Currently, there is limited detailed information on specific signaling cascades that directly regulate the phenylalanine to phenyllactic acid pathway in microorganisms. The regulation appears to be primarily at the metabolic level, influenced by:
-
Substrate Availability: The concentration of phenylalanine and the co-substrate (e.g., α-ketoglutarate or pyruvate) can significantly impact the rate of the initial transamination step.[4]
-
Cofactor Regeneration: The reduction of phenylpyruvic acid is dependent on the availability of NAD(P)H. The cellular redox state and the efficiency of cofactor regeneration systems are therefore crucial.[3] In engineered systems, a co-enzyme regeneration system, such as glucose dehydrogenase, is often introduced to ensure a continuous supply of NADH.[11][17]
The logical relationship for cofactor regeneration in a dual-enzyme system is depicted below:
Metabolic engineering strategies often focus on overexpressing the genes encoding the key aminotransferases and dehydrogenases, and deleting competing pathways to channel the metabolic flux towards phenyllactic acid production.[4][12]
This technical guide provides a foundational understanding of the metabolic pathway from phenylalanine to phenyllactic acid, supported by quantitative data and experimental protocols. This information is intended to aid researchers and professionals in the fields of biotechnology and drug development in their efforts to harness this important biosynthetic pathway.
References
- 1. Frontiers | The aminotransferase Aat initiates 3-phenyllactic acid biosynthesis in Pediococcus acidilactici [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Efficient Conversion of Phenylpyruvic Acid to Phenyllactic Acid by Using Whole Cells of Bacillus coagulans SDM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies [frontiersin.org]
- 5. Evolutionary origin and functional diversification of aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transamination - Wikipedia [en.wikipedia.org]
- 7. Purification and partial characterization of Lactobacillus species SK007 lactate dehydrogenase (LDH) catalyzing phenylpyruvic acid (PPA) conversion into phenyllactic acid (PLA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Specialized Dehydrogenase Provides l‐Phenyllactate for FR900359 Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioconversion of phenylpyruvate to phenyllactate: gene cloning, expression, and enzymatic characterization of D- and L1-lactate dehydrogenases from Lactobacillus plantarum SK002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Directed modification of l-LcLDH1, an l-lactate dehydrogenase from Lactobacillus casei, to improve its specific activity and catalytic efficiency towards phenylpyruvic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Enantioselective Biosynthesis of L-Phenyllactic Acid From Phenylpyruvic Acid In Vitro by L-Lactate Dehydrogenase Coupling With Glucose Dehydrogenase [frontiersin.org]
- 12. Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Production of phenyllactic acid by lactic acid bacteria: an approach to the selection of strains contributing to food quality and preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhanced biosynthesis of chiral phenyllactic acid from L-phenylalanine through a new whole-cell biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Phenyllactic Acid (PLA): A Technical Guide to its Antimicrobial and Antifungal Properties
Abstract: 3-Phenyllactic acid (PLA) is an organic acid with a broad antimicrobial spectrum, active against both bacteria and fungi.[1] Produced by microorganisms such as lactic acid bacteria (LAB), PLA is gaining significant attention as a natural alternative to chemical preservatives in the food and feed industries.[1][2] Its mechanism of action is multifaceted, primarily involving the disruption of microbial cell membrane integrity, which leads to the leakage of intracellular components.[3][4][5] Furthermore, PLA has been shown to interact with and damage genomic DNA, interfere with essential metabolic processes, and inhibit the formation of biofilms.[3][6][7] This technical guide provides an in-depth overview of the antimicrobial and antifungal properties of PLA, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating its mechanisms of action.
Antimicrobial and Antifungal Spectrum of Activity
Phenyllactic acid exhibits a wide range of inhibitory activities against various pathogenic and spoilage microorganisms. Its effectiveness is often pH-dependent, with greater activity observed at acidic pH levels, which is attributed to the higher concentration of the undissociated, more lipophilic form of the acid that can readily cross microbial cell membranes.[1][8]
Antibacterial Activity
PLA is effective against both Gram-positive and Gram-negative bacteria. It has demonstrated significant inhibitory action against major foodborne pathogens such as Listeria monocytogenes, Escherichia coli, Salmonella enterica, and Klebsiella pneumoniae.[6][9][10][11] The D-isomer of PLA has been reported to exhibit greater anti-Listeria activity than the L-isomer.[1]
Antifungal Activity
The compound is also a potent antifungal agent, inhibiting the growth of a variety of molds and yeasts, including species of Aspergillus, Penicillium, Fusarium, and Candida.[3][8] Its ability to act as a fungicide and delay the growth of common food contaminants makes it a promising candidate for extending the shelf-life of food products.[8][12]
Quantitative Antimicrobial Data
The efficacy of PLA is quantified by metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC). The tables below summarize these values from various studies.
Table 1: Minimum Inhibitory Concentrations (MICs) of Phenyllactic Acid against Various Bacteria
| Bacterium | Strain | MIC | pH | Reference |
| Listeria monocytogenes | (Not specified) | 2.25 mg/mL | Not specified | [13] |
| Listeria monocytogenes | (8 strains) | 6 mg/mL | Not specified | [7] |
| Aggregatibacter actinomycetemcomitans | (Not specified) | 20 mM (~3.32 mg/mL) | Not specified | [3][14] |
| Klebsiella pneumoniae | (Not specified) | 2.5 mg/mL | Not specified | [6] |
| Salmonella enterica ser. Derby | (Foodborne isolate) | 2 - 2.75 mg/mL | Not specified | [11] |
| Escherichia coli | O26 | 2 - 2.75 mg/mL | Not specified | [11] |
| Enterobacter cloacae | (Not specified) | 1% (10 mg/mL) | Not specified | [4] |
Table 2: Minimum Inhibitory and Fungicidal Concentrations (MIC/MFC) of Phenyllactic Acid against Various Fungi
| Fungus | Strain(s) | MIC | MFC | pH | Reference |
| Aspergillus, Penicillium, Fusarium spp. | (23 strains) | 3.75 - 7.5 mg/mL (MIC₉₀) | 3.75 - 10 mg/mL | Not specified | [8][12][15] |
| Aspergillus flavus | (Not specified) | 6 mg/mL | 12 mg/mL | Not specified | [5] |
| Candida albicans | (Fluconazole-resistant) | 7.5 mg/mL | Not specified | Not specified | [16] |
| Penicillium roqueforti | (Not specified) | < 7.5 mg/mL | ≤ 10 mg/mL | Not specified | [8] |
| Rhizopus arrhizus, Mucor spp. | (Various) | 180 mg/mL | Not specified | Not specified | [17] |
Mechanism of Action
PLA employs a multi-pronged attack on microbial cells, targeting both external structures and internal components.
Disruption of Cell Membrane and Wall Integrity
A primary mechanism of PLA is the disruption of the cell membrane's structural integrity.[14] This action is multifaceted:
-
Increased Permeability: PLA treatment leads to increased membrane permeability, causing the leakage of vital intracellular contents such as proteins, nucleic acids, and ions.[4][5][18]
-
Membrane Depolarization: It can dissipate the membrane potential, disrupting cellular energy production and transport processes.[13]
-
Cell Wall Damage: Some studies indicate that PLA can also damage the cell wall, leading to a loss of rigidity and cell death.[1][6]
The lipophilic nature of the phenyl group in PLA is thought to facilitate its interaction with and insertion into the lipid bilayer of the cell membrane.[3]
Interaction with Intracellular Components
Once inside the cell, PLA continues its disruptive activity:
-
DNA Damage: Fluorescence assays and gel electrophoresis have shown that PLA can interact with bacterial genomic DNA, likely through intercalation, leading to its degradation and the inhibition of replication and transcription.[6][10][13]
-
Mitochondrial Dysfunction: In fungi like Aspergillus flavus, PLA has been found to reduce the activity of mitochondrial ATPase and dehydrogenases. This interference with energy metabolism results in a significant decrease in ATP synthesis, ultimately leading to cell death.[5]
Anti-Biofilm Properties
Biofilms, structured communities of microbial cells, are notoriously resistant to antimicrobial agents. PLA has demonstrated efficacy in both preventing the formation of and eradicating established biofilms.[3] It can inhibit the swarming motility of bacteria like L. monocytogenes and downregulate the transcription of genes associated with quorum sensing and biofilm formation.[7] For example, treatment with 1% PLA can reduce Enterobacter cloacae biofilm cells by 2.83 log CFU/ml after just 10 minutes.[4]
Key Experimental Protocols
Elucidating the antimicrobial mechanisms of PLA involves a series of standardized and specialized laboratory techniques.
Determination of Minimum Inhibitory and Cidal Concentrations (MIC/MFC)
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.
-
Preparation: A stock solution of PLA is prepared and serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Tryptic Soy Broth, RPMI medium).[9][19]
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The plate is incubated under optimal growth conditions (e.g., 37°C for 24-48 hours).
-
Analysis: The MIC is defined as the lowest concentration of PLA that results in no visible growth.[19]
-
MFC Determination: To determine the MFC, an aliquot from the wells showing no growth is subcultured onto agar plates. The MFC is the lowest concentration that prevents any growth on the agar.[5][19]
Assessment of Cell Membrane Integrity
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that cannot cross the membrane of live cells. When the membrane is compromised, PI enters the cell and intercalates with DNA, emitting a red fluorescence. This change can be quantified using flow cytometry or fluorescence microscopy to determine the percentage of cells with damaged membranes.[5][6][10]
-
Measurement of Intracellular Leakage: Damage to the cell membrane results in the release of components like proteins and nucleic acids. The concentration of these molecules in the cell-free supernatant can be measured spectrophotometrically at 260 nm (for nucleic acids) and 280 nm (for proteins) as an indicator of membrane damage.[5]
-
Extracellular Conductivity: The leakage of ions from damaged cells increases the electrical conductivity of the surrounding medium. This can be measured over time using a conductivity meter.[5][18]
Visualization of Morphological Changes
-
Scanning Electron Microscopy (SEM): SEM is used to observe changes to the cell surface. Microbial cells treated with PLA often show morphological alterations such as wrinkling, shrinkage, and deformation.[5][6][10]
-
Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the cell's internal structures, revealing damage such as the leakage of cytoplasmic contents and disruption of the cell envelope.[4]
Influencing Factors and Synergistic Effects
The antimicrobial efficacy of PLA is not static but is influenced by environmental conditions and the presence of other compounds.
-
pH: As a weak acid, PLA's activity is highly dependent on pH. Lower pH values increase the concentration of the undissociated form of the molecule, which enhances its ability to penetrate microbial membranes.[8][12]
-
Synergy with Organic Acids: PLA can act synergistically with other organic acids. For example, combining PLA with acetic acid has been shown to have a synergistic effect against L. monocytogenes, enhancing membrane damage and DNA interaction.[8][13] This suggests that combinations of natural antimicrobial compounds could be more effective than single agents.
Conclusion and Future Perspectives
Phenyllactic acid is a potent natural antimicrobial compound with a broad spectrum of activity against bacteria and fungi. Its primary mechanisms of action involve the disruption of cell membrane integrity and interaction with critical intracellular components like DNA and mitochondria. The comprehensive data on its MIC/MFC values, coupled with detailed mechanistic studies, underscore its potential as a valuable tool in food preservation and potentially as a therapeutic agent.
Future research should focus on in vivo efficacy studies to validate its application in complex systems, investigate the potential for microbial resistance development, and explore its synergistic effects with other natural antimicrobials to develop more robust and effective preservation strategies. Further elucidation of its impact on specific cellular pathways could also open new avenues for its application in drug development.
References
- 1. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effect and possible mechanism of phenyllactic acid on Aspergillus flavus spore germination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Phenyllactic Acid on Listeria monocytogenes Biofilms [agris.fao.org]
- 8. Antifungal Activity of Phenyllactic Acid against Molds Isolated from Bakery Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial effects of D-3-phenyllactic acid on Listeria monocytogenes in TSB-YE medium, milk, and cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial activity of phenyllactic acid against Listeria monocytogenes and Escherichia coli by dual mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antifungal activity of phenyllactic acid against molds isolated from bakery products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 15. journals.asm.org [journals.asm.org]
- 16. Anti-Biofilm Activity of Phenyllactic Acid against Clinical Isolates of Fluconazole-Resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antimycotic effect of 3-phenyllactic acid produced by probiotic bacterial isolates against Covid-19 associated mucormycosis causing fungi | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. Anti-Biofilm Activity of Phenyllactic Acid against Clinical Isolates of Fluconazole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Phenyllactic Acid in Microbial Metabolism: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyllactic acid (PLA), a naturally occurring organic acid produced by a diverse range of microorganisms, most notably Lactic Acid Bacteria (LAB), has garnered significant attention for its broad-spectrum antimicrobial properties. This technical guide provides an in-depth exploration of the multifaceted role of PLA in microbial metabolism, encompassing its biosynthesis, its potent antimicrobial and antibiofilm activities, and its mechanisms of action at a molecular level. Detailed experimental protocols, quantitative data on its efficacy, and visualizations of key metabolic and signaling pathways are presented to serve as a comprehensive resource for researchers in microbiology, drug development, and food science.
Introduction
Phenyllactic acid (PLA), chemically known as 2-hydroxy-3-phenylpropanoic acid, is a phenolic acid metabolite with a well-documented ability to inhibit the growth of a wide array of bacteria and fungi.[1][2][3][4] Its presence in fermented foods and production by microorganisms classified as Generally Regarded as Safe (GRAS), such as Lactobacillus species, position it as a promising natural alternative to synthetic preservatives and a potential candidate for novel antimicrobial therapies.[4] Understanding the intricate interplay between PLA and microbial metabolism is crucial for harnessing its full potential. This guide delves into the core aspects of PLA's function, from its metabolic origins to its disruptive effects on microbial viability and community behaviors like biofilm formation and quorum sensing.
Biosynthesis of Phenyllactic Acid
The primary route for PLA biosynthesis in microorganisms, particularly LAB, is through the catabolism of the aromatic amino acid L-phenylalanine.[4] This process is a two-step enzymatic conversion.
Step 1: Transamination L-phenylalanine is first converted to phenylpyruvic acid (PPA). This reaction is catalyzed by an aromatic aminotransferase (AAT), which transfers the amino group from phenylalanine to an α-keto acid acceptor, commonly α-ketoglutarate.[4]
Step 2: Reduction The intermediate, phenylpyruvic acid, is then reduced to phenyllactic acid. This reduction is carried out by stereospecific lactate dehydrogenases (LDHs), which utilize NADH or NADPH as a cofactor.[5] Depending on the specific LDH present in the microorganism (D-LDH or L-LDH), either D-phenyllactic acid or L-phenyllactic acid is produced.[5] Both enantiomers exhibit antimicrobial activity, though the D-isomer is often reported to have higher efficacy against certain microbes.[4]
Degradation of Phenyllactic Acid
While PLA is a terminal metabolite for many producing organisms, some bacteria can utilize it as a carbon source. The degradation of PLA typically proceeds through the phenylacetic acid (PAA) catabolic pathway.[6][7][8] This pathway converts PAA into central metabolic intermediates, namely succinyl-CoA and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. The initial steps involve the conversion of PLA to phenylacetyl-CoA, which then undergoes a series of enzymatic reactions including epoxidation and ring cleavage.[6][7]
Antimicrobial Mechanism of Action
PLA exerts its antimicrobial effects through multiple mechanisms, making it a robust inhibitor of microbial growth.
Disruption of Cell Membrane Integrity
A primary mode of action for PLA is the disruption of the cytoplasmic membrane.[9] As a weak acid, PLA can diffuse across the cell membrane in its undissociated form. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and the PLA anion. This process disrupts the proton motive force, acidifies the cytoplasm, and interferes with essential cellular processes. Furthermore, the amphiphilic nature of PLA, owing to its phenyl group, is thought to facilitate its interaction with and destabilization of the lipid bilayer, leading to increased membrane permeability and leakage of intracellular components.[9]
DNA Intercalation and Replication Inhibition
Studies have suggested that PLA can bind to bacterial genomic DNA.[10] This interaction can interfere with DNA replication and transcription, leading to the inhibition of protein synthesis and ultimately cell death.
Inhibition of Quorum Sensing
PLA has been shown to be a potent inhibitor of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation.
-
In Pseudomonas aeruginosa : PLA antagonistically binds to the QS receptors RhlR and PqsR with a higher affinity than their native ligands, N-butyryl-L-homoserine lactone (C4-HSL) and the Pseudomonas quinolone signal (PQS), respectively.[11] This competitive inhibition blocks the activation of QS-controlled genes responsible for the production of virulence factors like pyocyanin, proteases, and rhamnolipids.[11]
References
- 1. Antibacterial and Antibiofilm Efficacy of Phenyllactic Acid Against Foodborne Pathogens Salmonella enterica Serotype Derby and Escherichia coli O26 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Biofilm Activity of Phenyllactic Acid against Clinical Isolates of Fluconazole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. tycmhoffman.com [tycmhoffman.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance [frontiersin.org]
- 8. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iTRAQ-based quantitative proteomic analysis of synergistic antibacterial mechanism of phenyllactic acid and lactic acid against Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Quantification of DL-3-Phenyllactic Acid in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
DL-3-Phenyllactic acid (PLA) is a microbial and human metabolite with broad-spectrum antimicrobial properties. Its presence in biological matrices is of growing interest in clinical and pharmaceutical research. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of DL-3-phenyllactic acid in human plasma. The use of a stable isotope-labeled internal standard, DL-3-phenyllactic acid-d3, ensures high accuracy and precision, compensating for matrix effects and variability in sample processing.
This method is suitable for high-throughput bioanalytical applications, including pharmacokinetic studies and clinical monitoring. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid LC-MS/MS analysis.
Experimental Protocols
Materials and Reagents
-
DL-3-Phenyllactic Acid: Analytical standard grade
-
This compound: Internal Standard (IS)
-
Human Plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
Standard Solutions Preparation
Stock Solutions (1 mg/mL): Prepare individual stock solutions of DL-3-phenyllactic acid and this compound by dissolving the appropriate amount of each compound in methanol.
Working Standard Solutions: Prepare serial dilutions of the DL-3-phenyllactic acid stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards.
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
Sample Preparation
-
Thaw human plasma samples and calibration curve standards on ice.
-
To 50 µL of each plasma sample, calibration standard, or quality control (QC) sample in a 1.5 mL microcentrifuge tube, add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System: | Agilent 1290 Infinity II or equivalent |
| Column: | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A: | 0.1% Formic Acid in Water |
| Mobile Phase B: | 0.1% Formic Acid in Acetonitrile |
| Flow Rate: | 0.4 mL/min |
| Gradient: | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Column Temperature: | 40°C |
| Injection Volume: | 5 µL |
Mass Spectrometry:
| Parameter | Condition |
| MS System: | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode: | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage: | -4500 V |
| Temperature: | 550°C |
| Curtain Gas: | 35 psi |
| Collision Gas: | Medium |
| Ion Source Gas 1: | 55 psi |
| Ion Source Gas 2: | 60 psi |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| DL-3-Phenyllactic Acid | 165.1 | 147.1 (Quantifier) | 100 |
| 165.1 | 103.1 (Qualifier) | 100 | |
| This compound | 168.1 | 150.1 (Quantifier) | 100 |
Data Presentation
The following tables summarize the typical performance characteristics of this LC-MS/MS method for the quantification of DL-3-phenyllactic acid in human plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Linear Range | 5 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18, 3 days) | Inter-day Accuracy (%) (n=18, 3 days) |
| LLOQ | 5 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 15 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| Mid QC | 250 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| High QC | 4000 | < 10 | 90 - 110 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Factor |
| Low QC | 15 | > 85 | 0.95 - 1.05 |
| High QC | 4000 | > 85 | 0.95 - 1.05 |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of DL-3-phenyllactic acid.
Caption: Logical relationship of internal standard use in quantitative analysis.
Application Notes: The Role of DL-3-Phenyllactic Acid-d3 in Metabolomics
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolomics, the comprehensive study of small molecules within a biological system, demands high accuracy and precision in the quantification of metabolites. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry-based metabolomics.[1][2][3] DL-3-Phenyllactic acid-d3 is the deuterated form of DL-3-phenyllactic acid, a broad-spectrum antimicrobial compound produced by microorganisms like lactic acid bacteria and also found endogenously.[4][5][6] Due to its structural similarity and distinct mass, this compound serves as an ideal internal standard for the accurate quantification of its unlabeled counterpart in complex biological matrices.[6][7] This application note details the use of this compound in metabolomics studies, providing protocols and workflows for its effective implementation.
Core Applications in Metabolomics
The primary application of this compound is to correct for variations that can occur during sample preparation and analysis. By adding a known concentration of the labeled standard to samples at an early stage, it experiences similar conditions as the endogenous (unlabeled) analyte. This includes losses during extraction, matrix effects in the mass spectrometer ion source, and variations in instrument response.[3]
Key Advantages:
-
Accurate Quantification: Enables precise measurement of 3-phenyllactic acid concentrations by mitigating matrix effects and accounting for sample loss.[2][3]
-
Method Validation: Crucial for validating bioanalytical methods according to regulatory guidelines.[3]
-
Metabolic Flux Analysis: Can be used in tracer studies to understand the dynamics of metabolic pathways involving phenylalanine.[8][9]
Physicochemical and Methodological Data
The properties of this compound and a representative analytical method are summarized below.
Table 1: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₉H₇D₃O₃ | [10] |
| Molecular Weight | 169.19 g/mol | [10] |
| Unlabeled CAS Number | 828-01-3 | [10] |
| Labeled CAS Number | 490034-49-6 | [10] |
| Purity | >95% (HPLC) | [10] |
| Storage Temperature | -20°C | [10] |
| Isotope Type | Deuterium | [10] |
Table 2: Representative LC-MS/MS Parameters for 3-Phenyllactic Acid Analysis
| Parameter | Condition | Reference |
| LC Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 mm × 4.6 mm, 5 µm) | [11][12] |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.5% H₃PO₄ | [12][13] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [13] |
| Flow Rate | 1.0 mL/min | [12] |
| Gradient | 5% B for 2 min; 5–95% B over 17 min; hold at 95% B for 4 min | [13] |
| Detection | Tandem Mass Spectrometry (MS/MS) or UV at 210 nm | [11][12] |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | [13] |
| Precursor Ion (M-H)⁻ | m/z 165.1 (Unlabeled); m/z 168.1 (d3-labeled) | [14] |
Biosynthesis of 3-Phenyllactic Acid
3-Phenyllactic acid (PLA) is a metabolite derived from the amino acid phenylalanine. In many lactic acid bacteria, the pathway involves two key steps: the transamination of phenylalanine to phenylpyruvic acid (PPA), followed by the reduction of PPA to PLA.[11][13][15]
Caption: Metabolic pathway from Phenylalanine to 3-Phenyllactic Acid.
Experimental Protocol: Quantification of 3-Phenyllactic Acid
This protocol provides a general framework for the quantification of 3-phenyllactic acid in a biological matrix (e.g., bacterial culture supernatant, plasma) using this compound as an internal standard.
1. Materials and Reagents
-
DL-3-Phenyllactic Acid (Analyte Standard)
-
This compound (Internal Standard, IS)[5]
-
LC-MS Grade Acetonitrile, Water, and Formic Acid
-
Biological Matrix (e.g., cell-free supernatant, plasma)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
HPLC Vials
2. Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve DL-3-Phenyllactic Acid and this compound in acetonitrile to prepare individual stock solutions. Store at -20°C.[10]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with 50% acetonitrile. These will be used to build the calibration curve (e.g., concentration range of 10 ng/mL to 1000 ng/mL).
-
Internal Standard Spiking Solution (IS-S): Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL (concentration may need optimization).
3. Sample Preparation
-
Thaw biological samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of sample (or calibration standard or quality control sample).
-
Add 10 µL of the IS Spiking Solution (IS-S) to every tube except for blank matrix samples.
-
Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
4. LC-MS/MS Analysis
-
Set up the LC-MS/MS system according to the parameters outlined in Table 2 or an optimized in-house method.
-
Equilibrate the column for at least 15 minutes with the initial mobile phase conditions.
-
Create a sequence table including blank matrix, zero sample (matrix + IS), calibration curve standards, quality control (QC) samples, and unknown samples.
-
Inject 5-10 µL of the prepared samples onto the LC-MS/MS system.
5. Data Processing and Quantification
-
Integrate the chromatographic peaks for both the analyte (unlabeled) and the internal standard (d3-labeled).
-
Calculate the peak area ratio (Analyte Peak Area / IS Peak Area) for each injection.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. Use a linear regression model with 1/x or 1/x² weighting.
-
Determine the concentration of 3-phenyllactic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Metabolomics Experimental Workflow
The use of a stable isotope-labeled internal standard is an integral part of the quantitative metabolomics workflow, ensuring data quality from sample collection through to final analysis.
Caption: Workflow for quantification using a stable isotope-labeled internal standard.
Conclusion
This compound is an essential tool for researchers requiring accurate and reproducible quantification of 3-phenyllactic acid in complex biological samples. Its use as an internal standard in LC-MS-based metabolomics studies overcomes common analytical challenges, leading to high-quality data suitable for elucidating biological mechanisms, biomarker discovery, and applications in drug development. The protocols and workflows described herein provide a robust foundation for the successful implementation of this standard in the laboratory.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for L-3-Phenyllactic acid (HMDB0000748) [hmdb.ca]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | LGC Standards [lgcstandards.com]
- 11. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of HPLC Method to Assay DL-3-Phenyllactic Acid in Culture Supernatant from Lactic Acid Bacteria | Semantic Scholar [semanticscholar.org]
- 13. Frontiers | The aminotransferase Aat initiates 3-phenyllactic acid biosynthesis in Pediococcus acidilactici [frontiersin.org]
- 14. massbank.eu [massbank.eu]
- 15. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
Application Notes and Protocols for Phenyllactic Acid Analysis in Food Matrices
Introduction
Phenyllactic acid (PLA) is a broad-spectrum antimicrobial compound produced by lactic acid bacteria (LAB) during the fermentation of various food products. It is also found naturally in foods like honey. As a key contributor to the preservative qualities and flavor profiles of fermented foods, accurate quantification of PLA is crucial for researchers, scientists, and professionals in drug development and food science. This document provides detailed application notes and standardized protocols for the sample preparation of various food matrices prior to PLA analysis, ensuring reliable and reproducible results. The choice of sample preparation technique is critical and depends on the complexity of the food matrix.
Sample Preparation Techniques Overview
The selection of an appropriate sample preparation method is paramount to remove interfering substances from complex food matrices and to concentrate the analyte of interest, phenyllactic acid. The most common techniques employed include:
-
Liquid-Liquid Extraction (LLE): A classic technique for separating compounds based on their differential solubilities in two immiscible liquid phases. It is particularly effective for samples with lower protein and solid content.
-
Solid-Phase Extraction (SPE): A selective method that isolates analytes from a complex matrix by partitioning them between a solid and a liquid phase. SPE is highly effective for cleanup and concentration of PLA from various food samples.
-
Protein Precipitation: Essential for high-protein matrices like milk and cheese, this method involves the addition of a precipitating agent to remove proteins that can interfere with chromatographic analysis.
-
Direct Injection with Filtration: A simplified method suitable for relatively clean liquid samples, such as fermentation broths, where minimal matrix interference is expected.
The following sections provide detailed protocols and performance data for these techniques across different food matrices.
Quantitative Data Summary
The efficiency of a sample preparation method is determined by its recovery, precision, and the resulting limits of detection (LOD) and quantification (LOQ). The following tables summarize the quantitative data for PLA analysis using various techniques in different food matrices.
Table 1: Recovery of Phenyllactic Acid from Various Food Matrices
| Food Matrix | Sample Preparation Technique | Recovery (%) | Reference(s) |
| MRS Broth | Liquid-Liquid Extraction (Ethyl Acetate) | 97.0 ± 2.0 | [1] |
| Synthetic Medium | Liquid-Liquid Extraction (Ethyl Acetate) | 88.0 ± 1.8 | [1] |
| MRS Broth | Simple Filtration (0.22 µm) | 98.7 | [2] |
| MRS Broth | Solid-Phase Extraction (C18) | ~10.5 (Elution Fraction) | [2] |
| Artificial Honey | Dehydration Homogeneous LLE (Isopropanol/Dichloromethane) | 75.2 - 93.5 | [3] |
Table 2: Precision of Phenyllactic Acid Analysis
| Food Matrix | Sample Preparation Technique | Intraday Repeatability (RSD%) | Interday Repeatability (RSD%) | Reference(s) |
| MRS Broth | Simple Filtration (0.22 µm) | 2.00 (Peak Area) | 2.69 (Peak Area) | [2] |
| Artificial Honey | Dehydration Homogeneous LLE | 0.8 - 8.9 | Not Reported | [3] |
Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Phenyllactic Acid
| Food Matrix | Sample Preparation Technique | LOD | LOQ | Reference(s) |
| Synthetic Medium | Liquid-Liquid Extraction | 0.078 µg (0.001 mM) | Not Reported | [1] |
| MRS Broth | Liquid-Liquid Extraction | 0.320 µg (0.019 mM) | Not Reported | [1] |
Experimental Protocols and Workflows
This section details the step-by-step protocols for the most common sample preparation techniques for PLA analysis. Each protocol is accompanied by a Graphviz workflow diagram.
Protocol 1: Liquid-Liquid Extraction (LLE) for Fermented Broths and Honey
This protocol is adapted for the extraction of PLA from liquid matrices such as fermentation broths (e.g., MRS broth) and honey solutions.
Materials:
-
Food sample (e.g., 10 mL of cell-free supernatant, or 1-2 g of honey dissolved in 5-10 mL of acidified water)
-
Formic acid (10 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Trifluoroacetic acid (TFA)
-
Methanol
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Rotary evaporator
-
Vortex mixer
-
Filter paper (Whatman No. 4)
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Acidification: Take 10 mL of the liquid sample (e.g., cell-free supernatant) and adjust the pH to 2.0 with 10 M formic acid. For honey, dissolve 1-2 g in 5-10 mL of water acidified to pH 2.0.[4][5]
-
Extraction: Transfer the acidified sample to a 50 mL centrifuge tube and add 30 mL of ethyl acetate. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.
-
Collection of Organic Phase: Carefully collect the upper ethyl acetate layer.
-
Repeated Extraction: Repeat the extraction process (steps 2-4) three more times with fresh ethyl acetate.[5]
-
Drying: Combine all the ethyl acetate extracts and add anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Filter the extract through Whatman No. 4 filter paper and evaporate to dryness using a vacuum rotary evaporator.[5]
-
Reconstitution: Reconstitute the dried residue with a known volume (e.g., 1-10 mL) of a suitable solvent, such as water containing 0.05% TFA or methanol.[5]
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the analytical instrument (e.g., HPLC).
Protocol 2: Solid-Phase Extraction (SPE) for Honey and Fermented Foods
This protocol is suitable for cleaning up and concentrating PLA from complex matrices like honey and various fermented foods.
Materials:
-
Food sample (e.g., 1-2 g of honey dissolved in acidified water, or extract from fermented food)
-
SPE cartridges (e.g., C18, 500 mg, 3 mL)
-
Methanol
-
Acetonitrile
-
HPLC-grade water
-
Acid for pH adjustment (e.g., orthophosphoric acid)
-
SPE vacuum manifold
-
Nitrogen evaporator (optional)
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Dissolve approximately 2 g of honey in 10 mL of water acidified to pH 2 with orthophosphoric acid. For other fermented foods, an initial extraction with a suitable solvent may be necessary. Centrifuge and filter the initial extract if it contains solid particles.[6]
-
Cartridge Conditioning: Precondition the C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of acidified water (pH 2). Do not allow the cartridge to dry out.[6]
-
Sample Loading: Load the prepared sample solution onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with a suitable solvent to remove interferences. For C18 cartridges, this is often a small volume of 5% aqueous acetonitrile or acidified water.[4]
-
Analyte Elution: Elute the retained PLA from the cartridge using an appropriate solvent. A common eluent is 2 mL of 90% (v/v) methanol in water or 95% aqueous acetonitrile.[4][6]
-
Post-Elution Processing: The eluate can be directly analyzed or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase for concentration.
-
Final Filtration: Filter the final sample through a 0.22 µm syringe filter prior to analysis.
Protocol 3: Protein Precipitation for Dairy Products (Milk, Cheese)
This protocol is designed for the removal of high concentrations of proteins from dairy matrices prior to PLA analysis.
Materials:
-
Dairy sample (e.g., 1 mL of milk, 1 g of cheese homogenized in water)
-
Precipitating agent (e.g., Trichloroacetic acid (TCA) solution, ice-cold acetone, or acetonitrile)
-
Vortex mixer
-
Centrifuge (refrigerated, if possible)
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: For milk, use the sample directly. For cheese, homogenize 1 g of the sample in a suitable volume of water (e.g., 9 mL).
-
Precipitation:
-
TCA Precipitation: Add an equal volume of 10-20% TCA solution to the sample. Vortex and incubate on ice for 30 minutes.
-
Solvent Precipitation: Add three volumes of ice-cold acetone or acetonitrile to the sample. Vortex and incubate at -20°C for at least 2 hours (for acetone) or 30 minutes (for acetonitrile).[7]
-
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the PLA.
-
Solvent Evaporation (if applicable): If a large volume of organic solvent was used, it may be necessary to evaporate it under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
Final Filtration: Filter the supernatant through a 0.22 µm syringe filter before analysis.
Protocol 4: Simple Filtration for Clean Liquid Matrices
This protocol is a rapid and straightforward method for samples with low matrix complexity, such as certain fermentation broths.
Materials:
-
Liquid sample (e.g., bacterial supernatant)
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
Procedure:
-
Initial Centrifugation: Centrifuge the sample at a sufficient speed to pellet any cells or large debris (e.g., 4400 x g for 10 minutes).[4]
-
Filtration: Carefully decant the supernatant and pass it through a 0.22 µm or 0.45 µm syringe filter directly into an autosampler vial.[2]
-
Analysis: The sample is now ready for direct injection into the analytical instrument.
Conclusion
The successful analysis of phenyllactic acid in diverse food matrices hinges on the application of an appropriate sample preparation technique. For complex matrices such as honey and fermented foods, Liquid-Liquid Extraction and Solid-Phase Extraction offer robust cleanup and concentration, leading to high-quality analytical data. For high-protein samples like milk and cheese, protein precipitation is an indispensable step. In contrast, for cleaner liquid samples, a simple filtration may suffice. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to select and implement the most suitable method for their specific analytical needs, thereby ensuring accurate and reliable quantification of phenyllactic acid.
References
- 1. iris.cnr.it [iris.cnr.it]
- 2. researchgate.net [researchgate.net]
- 3. New Sample Preparation Method for Honey Volatiles Fingerprinting Based on Dehydration Homogeneous Liquid–Liquid Extraction (DHLLE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Identification of Phenolic Acids and Flavonoids in Monofloral Honey from Bangladesh by High Performance Liquid Chromatography: Determination of Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Precipitation Procedures [sigmaaldrich.com]
Application Notes and Protocols: Use of Deuterated Standards for Biomarker Discovery in Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery and validation of robust biomarkers are critical for understanding disease mechanisms, developing targeted therapies, and personalizing patient care. Mass spectrometry (MS)-based techniques, particularly when coupled with liquid chromatography (LC-MS), have become indispensable tools for the quantitative analysis of proteins (proteomics) and metabolites (metabolomics) in complex biological samples. However, the accuracy and reproducibility of these methods can be challenged by various factors, including matrix effects, ion suppression, and sample processing variability.[1][2] The use of stable isotope-labeled internal standards, especially deuterated standards, has emerged as a gold standard to overcome these challenges, ensuring high-quality quantitative data for biomarker discovery.[3]
Deuterated standards are molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D).[3][4] These standards are chemically almost identical to their endogenous counterparts, causing them to co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer.[3][5] This allows for reliable normalization of the analytical signal, leading to enhanced accuracy, precision, and reproducibility of quantification.[1][3] This document provides detailed application notes and protocols for the use of deuterated standards in biomarker discovery within disease models.
Advantages of Using Deuterated Standards
The incorporation of deuterated internal standards in quantitative LC-MS workflows offers several key advantages that are crucial for the rigorous demands of biomarker research.
| Advantage | Description | Relevance to Biomarker Discovery |
| Enhanced Quantitative Accuracy | Deuterated standards co-elute with the target analyte, minimizing signal distortion and providing a reliable internal reference for calibration.[3] This corrects for variations in sample extraction, processing, and instrument response. | Ensures that observed differences in analyte levels between healthy and diseased states are genuine biological variations and not analytical artifacts. |
| Improved Reproducibility | By normalizing for variations in ionization efficiency and matrix effects across different analytical runs and laboratories, deuterated standards ensure consistent and comparable results.[1][3] | Facilitates the validation of potential biomarkers across larger patient cohorts and in multi-center studies. |
| Correction for Matrix Effects | Biological matrices like plasma and tissue extracts contain numerous compounds that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1] Deuterated standards experience similar matrix effects as the analyte, allowing for effective normalization. | Crucial for accurate quantification in complex biological samples where matrix composition can vary significantly between individuals and disease states. |
| Increased Precision | The use of a stable isotope-labeled internal standard significantly reduces the coefficient of variation (CV) in quantitative assays, leading to higher precision. | Enables the reliable detection of subtle but biologically significant changes in biomarker concentrations. |
| Regulatory Acceptance | The use of stable isotope-labeled internal standards is recognized and often recommended by regulatory agencies like the FDA and EMA for bioanalytical method validation.[1] | Streamlines the process of translating biomarker discoveries from research to clinical applications. |
Application 1: Quantitative Proteomics for Biomarker Discovery
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful metabolic labeling strategy that utilizes deuterated (or ¹³C, ¹⁵N labeled) amino acids to differentially label the proteomes of cell populations.[6][7][8] This allows for the direct comparison of protein abundance between different experimental conditions, such as healthy versus diseased cells.
SILAC Workflow for Biomarker Discovery
The following diagram illustrates a typical SILAC workflow for identifying differentially expressed proteins as potential biomarkers.
Caption: SILAC workflow for quantitative proteomic biomarker discovery.
Experimental Protocol: SILAC
-
Cell Culture and Labeling:
-
Culture two cell populations separately: the control (e.g., healthy) cells in standard "light" medium and the experimental (e.g., disease model) cells in "heavy" medium.
-
The heavy medium is identical to the light medium except for the substitution of one or more essential amino acids with their deuterated (or other stable isotope-labeled) counterparts (e.g., Deuterated Leucine and Lysine).
-
Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five to six doublings in the heavy medium.
-
-
Sample Preparation:
-
Harvest the light and heavy cell populations and count the cells accurately.
-
Mix equal numbers of cells from the light and heavy populations (1:1 ratio).[6]
-
Lyse the mixed cell pellet using an appropriate lysis buffer containing protease inhibitors.
-
Quantify the total protein concentration in the lysate.
-
-
Protein Digestion:
-
Denature the proteins in the lysate (e.g., by heating or using denaturing agents).
-
Reduce the disulfide bonds (e.g., with DTT) and alkylate the cysteine residues (e.g., with iodoacetamide).
-
Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptide mixture using reverse-phase liquid chromatography.
-
Analyze the eluting peptides using a high-resolution mass spectrometer. The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the incorporated stable isotopes.
-
-
Data Analysis:
-
Use specialized software to identify the peptides and quantify the relative peak intensities of the light and heavy peptide pairs.[9]
-
The ratio of the heavy to light peptide intensities reflects the relative abundance of the corresponding protein in the disease model versus the control cells.
-
Proteins with significantly altered ratios are considered potential biomarker candidates for the disease model.
-
Application 2: Quantitative Metabolomics for Biomarker Discovery
In metabolomics, deuterated compounds are primarily used as internal standards for the accurate quantification of endogenous metabolites.[3][10] A known amount of the deuterated standard is spiked into the biological sample at an early stage of sample preparation.
Quantitative Metabolomics Workflow
The following diagram outlines the workflow for targeted metabolomics using deuterated internal standards.
Caption: Workflow for targeted metabolomics using deuterated standards.
Experimental Protocol: Targeted Metabolomics
-
Sample Collection and Preparation:
-
Collect biological samples (e.g., plasma, urine, tissue homogenates) from control and disease model subjects.
-
Immediately after collection, add a precise amount of a mixture of deuterated internal standards corresponding to the target metabolites.[11]
-
Perform metabolite extraction using an appropriate solvent system (e.g., methanol, acetonitrile).
-
If necessary for the analytical method (e.g., GC-MS), perform derivatization to improve the volatility and chromatographic properties of the metabolites.
-
-
LC-MS Analysis:
-
Inject the extracted sample into an LC-MS system.
-
Separate the metabolites using a suitable chromatography method (e.g., reversed-phase or HILIC).
-
Detect the target metabolites and their corresponding deuterated internal standards using the mass spectrometer, often in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Data Analysis and Quantification:
-
Integrate the chromatographic peak areas for each endogenous metabolite and its corresponding deuterated internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Prepare a calibration curve by analyzing a series of standards with known concentrations of the analyte and a fixed concentration of the deuterated internal standard.
-
Determine the concentration of the metabolite in the biological sample by interpolating the peak area ratio onto the calibration curve.
-
Compare the metabolite concentrations between the control and disease model groups to identify potential biomarkers.
-
Data Presentation
All quantitative data from proteomics and metabolomics experiments should be summarized in clearly structured tables to facilitate comparison between experimental groups.
Table Example: Proteomics Data
| Protein ID | Gene Name | Fold Change (Disease/Control) | p-value | Potential Biomarker |
| P02768 | ALB | 0.52 | 0.001 | Yes |
| P01876 | IGHA1 | 2.89 | <0.0001 | Yes |
| ... | ... | ... | ... | ... |
Table Example: Metabolomics Data
| Metabolite | Concentration in Control (µM) ± SD | Concentration in Disease (µM) ± SD | Fold Change | p-value | Potential Biomarker |
| Lactic Acid | 150.3 ± 25.1 | 325.8 ± 45.6 | 2.17 | <0.001 | Yes |
| Tryptophan | 85.2 ± 12.7 | 42.1 ± 9.8 | 0.49 | <0.001 | Yes |
| ... | ... | ... | ... | ... | ... |
Conclusion
The use of deuterated standards is a cornerstone of modern quantitative proteomics and metabolomics for biomarker discovery. By providing a reliable means of internal standardization, these reagents significantly enhance the accuracy, precision, and reproducibility of LC-MS-based analyses.[3] The protocols outlined in these application notes provide a framework for researchers to implement these powerful techniques in their own studies of disease models, ultimately accelerating the discovery and validation of novel biomarkers for improved diagnostics and therapeutics.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Home - Cerilliant [cerilliant.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Deuterated Compounds [simsonpharma.com]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. SILAC in Biomarker Discovery | Springer Nature Experiments [experiments.springernature.com]
- 7. SILAC for biomarker discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SILAC Quantitation | Thermo Fisher Scientific - IN [thermofisher.com]
- 10. Targeted deuteration of polyphenolics for their qualitative and quantitative metabolomic analysis in plant-derived extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: Analysis of Phenylalanine Metabolism in Phenylketonuria (PKU) Research
For Researchers, Scientists, and Drug Development Professionals
Application Note: The Central Role of Phenylalanine Metabolism in PKU
Phenylketonuria (PKU) is an autosomal recessive inborn error of metabolism characterized by a deficiency in the enzyme phenylalanine hydroxylase (PAH).[1][2][3] This deficiency impairs the conversion of the essential amino acid L-phenylalanine (Phe) to L-tyrosine (Tyr), leading to an accumulation of Phe in the blood and brain.[2][3] If left untreated, the resulting hyperphenylalaninemia (HPA) can cause severe intellectual disability, seizures, and other neurological and behavioral problems.[1][4] Therefore, the precise analysis of phenylalanine metabolism is the cornerstone of PKU research, diagnosis, and therapeutic management.
The primary applications for analyzing phenylalanine metabolism in this field include:
-
Newborn Screening and Diagnosis: Quantitative analysis of Phe levels in dried blood spots (DBS) is a standard, worldwide practice for newborn screening, enabling early diagnosis and intervention.[5][6][7]
-
Therapeutic Monitoring: Lifelong monitoring of blood Phe levels is crucial for managing dietary therapy, the mainstay of PKU treatment, and for assessing the efficacy of pharmacological interventions.[4][8][9]
-
Drug Development and Clinical Trials: The development of novel therapies, such as pharmacological chaperones (e.g., sapropterin dihydrochloride/BH4), enzyme substitution therapies, and gene therapies, relies on accurate measurement of Phe levels as a primary biomarker of efficacy.[3][10][11][12]
-
Pathophysiological Research: Investigating the metabolic consequences of HPA in cellular and animal models helps elucidate the mechanisms of neurotoxicity and identify new therapeutic targets.[1][13][14]
-
Genotype-Phenotype Correlation: Correlating specific PAH gene mutations with metabolic phenotypes (i.e., blood Phe levels and dietary tolerance) aids in predicting disease severity and potential response to treatments like BH4.[15][16][17][18]
These application notes and protocols provide a framework for the quantitative analysis and interpretation of phenylalanine metabolism, essential for advancing research and therapeutic strategies for PKU.
Phenylalanine Metabolic Pathway in Health and PKU
In healthy individuals, the enzyme Phenylalanine Hydroxylase (PAH), primarily in the liver, converts phenylalanine to tyrosine. This reaction requires tetrahydrobiopterin (BH4) as a crucial cofactor.[2][19] In Phenylketonuria, mutations in the PAH gene lead to a non-functional or poorly functional PAH enzyme.[1][3] This blockage causes phenylalanine to accumulate and be shunted into an alternative pathway, forming neurotoxic metabolites like phenylpyruvate.[19]
Quantitative Data Summary
The following tables summarize key quantitative data from PKU research, providing reference values for phenylalanine levels, treatment responses, and monitoring targets.
Table 1: Phenylalanine Levels by PKU Phenotype and in Response to Treatment.
| Condition/Treatment Group | Sample Type | Phenylalanine Concentration (µmol/L) | Reference |
|---|---|---|---|
| Human Studies | |||
| Untreated Classic PKU (Newborn) | Plasma | ~2296 - 2472 | [15] |
| Untreated Mild PKU (Newborn) | Plasma | ~981 | [15] |
| Treated PKU Patients (Baseline) | Plasma | ~1000 | [20][21] |
| Treated PKU Patients (Baseline) | Brain | ~250 | [20][21] |
| PKU Patients + Oral Phe Load | Brain | ~400 | [20][21] |
| PKU Patients + Phe Load + LNAA | Brain | ~250 (Influx Blocked) | [20][21] |
| Animal (Mouse) Studies | |||
| PKU Mice + LNAA (0.5 g/kg) | Blood | 15% reduction in 48h | [22][23] |
| PKU Mice + LNAA (1.0 g/kg) | Blood | 50% reduction in 48h | [22][23] |
| PKU Mice + LNAA (dosage not specified) | Brain | 46% reduction |[22][23] |
Table 2: Target Blood Phenylalanine Levels for Lifelong Treatment.
| Age Group | Target Blood Phe (µmol/L) | Target Blood Phe (mg/dL) | Reference |
|---|---|---|---|
| Up to 12 years | 120 - 360 | 2 - 6 | [8][9] |
| Over 12 years | 120 - 910 | 2 - 15 | [8] |
| Women (Pre-conception & Pregnancy) | 120 - 360 | 2 - 6 |[8][9] |
Table 3: Genotype-Phenotype Correlation in PKU.
| Predicted Residual Activity (PRA) | Phenotype Group | Mean Newborn Plasma Phe (µmol/L) | Mean IQ at 9 years (Treated) | Reference |
|---|---|---|---|---|
| 0% | Severe PKU | 2296 ± 394 | 92.7 ± 12.8 | [15] |
| 5-15% | Moderate PKU | 2472 ± 963 | 85.0 ± 14.4 | [15] |
| ≥ 25% | Mild PKU | 981 ± 254 | 97.4 ± 5.4 |[15] |
Experimental Protocols
Protocol: Quantification of Phenylalanine in Dried Blood Spots (DBS) by LC-MS/MS
This protocol describes a widely used method for the accurate quantification of phenylalanine and tyrosine for newborn screening and patient monitoring, adapted from established methodologies.[5][7][24]
Objective: To extract and quantify phenylalanine from dried blood spot samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
DBS filter cards (e.g., Whatman 903) with patient samples
-
Methanol (HPLC grade) containing internal standards (e.g., Phenylalanine-d5, Tyrosine-d4)
-
96-well microtiter plates
-
DBS puncher (e.g., 3 mm)
-
Plate shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation: a. From a DBS card, punch a 3 mm disc into a designated well of a 96-well plate. b. To each well containing a DBS disc, add 100-150 µL of the methanol solution containing the internal standards. c. Seal the plate and place it on a plate shaker. Elute the amino acids by agitating at room temperature for 30-45 minutes. d. Centrifuge the plate to pellet the filter paper debris. e. Carefully transfer the supernatant to a new 96-well plate for analysis.
-
LC-MS/MS Analysis: a. Chromatography: Inject 5-10 µL of the extracted sample onto an appropriate LC column (e.g., C18). Use a gradient elution with mobile phases (e.g., water and acetonitrile with 0.1% formic acid) to separate phenylalanine from other compounds. b. Mass Spectrometry: Analyze the eluent using an MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.
- Monitor specific precursor-to-product ion transitions for phenylalanine, tyrosine, and their respective deuterated internal standards. c. Calibration: Prepare a calibration curve using blood free of phenylalanine and tyrosine, spiked with known concentrations of the analytes.[24] A 6-point calibration is often sufficient for reliable quantification.[24]
-
Data Analysis: a. Calculate the ratio of the analyte peak area to the internal standard peak area for all samples, calibrators, and controls. b. Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. c. Determine the phenylalanine concentration in the patient samples by interpolating their peak area ratios from the calibration curve.
Protocol: In Vitro Phenylalanine Hydroxylase (PAH) Enzyme Activity Assay
This protocol outlines a continuous, fluorescence-based assay to measure the kinetic properties of wild-type or mutant PAH enzymes.[25][26]
Objective: To determine the catalytic activity and kinetic parameters (e.g., S0.5, Hill coefficient) of the PAH enzyme.
Materials:
-
Recombinant human PAH enzyme (wild-type or variant)
-
Reaction Buffer (e.g., 20 mM Na-HEPES, 200 mM NaCl, pH 7.0)
-
L-Phenylalanine (substrate) stock solution
-
Tetrahydrobiopterin (BH4) (cofactor) stock solution
-
Catalase
-
Ferrous ammonium sulfate
-
Dithiothreitol (DTT)
-
Coupled enzyme system for detection (e.g., Dihydropteridine Reductase and NADH)
-
Fluorometer or plate reader capable of measuring NADH fluorescence (Ex: 340 nm, Em: 450 nm)
Procedure:
-
Enzyme Preparation: a. Pre-activate the PAH enzyme by incubating it with a specific concentration of L-Phenylalanine (e.g., 1 mM) for 5-10 minutes at 25°C immediately before the assay. This step is crucial as substrate binding activates the enzyme.[25][27]
-
Reaction Mixture Preparation: a. In a quartz cuvette or 96-well plate, prepare a reaction mixture containing:
- Reaction Buffer
- Catalase
- Dihydropteridine Reductase
- NADH
- Varying concentrations of the substrate (L-Phe) or cofactor (BH4) to determine kinetics.
-
Initiating the Reaction: a. Add the pre-activated PAH enzyme to the reaction mixture to start the reaction. b. Immediately place the sample in the fluorometer.
-
Data Acquisition: a. Monitor the decrease in NADH fluorescence in real-time. The rate of NADH oxidation is directly proportional to the rate of the PAH-catalyzed reaction (as BH4 is recycled by the coupled enzyme system). b. Record the initial velocity (rate of fluorescence change) for each substrate/cofactor concentration.
-
Data Analysis: a. Plot the initial reaction velocities against the L-Phenylalanine concentration. b. Fit the data to the Hill equation or Michaelis-Menten equation to determine kinetic parameters such as S0.5 (substrate concentration at half-maximal activity), Vmax, and the Hill coefficient (h), which indicates cooperativity.[26]
Research and Drug Development Workflow
The development of therapies for PKU follows a logical progression from fundamental understanding to clinical application. This involves identifying patient populations through screening, characterizing their genetic and metabolic profiles, and testing interventions in preclinical and clinical settings.
References
- 1. Experimental Animal Models of Phenylketonuria: Pros and Cons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phenylketonuria Treatment: Diet, Medications, and Monitoring [healthline.com]
- 5. Quantitation of Phenylalanine in Dried Blood Spot Using Liquid Chromatography Tandem Mass Spectrometry for Monitoring of Patients with Phenylketonuria (PKU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of Phenylalanine in Dried Blood Spot Using Liquid Chromatography Tandem Mass Spectrometry for Monitoring of Patients with Phenylketonuria (PKU) | Springer Nature Experiments [experiments.springernature.com]
- 7. news-medical.net [news-medical.net]
- 8. droracle.ai [droracle.ai]
- 9. Phenylketonuria (PKU) Treatment & Management: Approach Considerations, Dietary Measures, Pharmacologic Therapy [emedicine.medscape.com]
- 10. The complete European guidelines on phenylketonuria: diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trial Details [trials.modernatx.com]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Experimental Animal Models of Phenylketonuria: Pros and Cons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse Models of Human Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genotype-phenotype correlations in phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phenylketonuria genotypes correlated to metabolic phenotype groups in Norway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Analysis of the genotype-phenotype correlation in patients with phenylketonuria in mainland China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Khan Academy [khanacademy.org]
- 20. Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Making sure you're not a bot! [prekulab.com]
- 23. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 24. A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Deuterium Isotope Effects in HPLC
Welcome to the technical support center for addressing deuterium isotope effects on HPLC retention time. This resource is designed for researchers, scientists, and drug development professionals who use isotopically labeled compounds, particularly as internal standards in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard eluting at a different time than my non-deuterated analyte in reversed-phase HPLC?
This is a well-documented phenomenon known as the Chromatographic Deuterium Isotope Effect (CDE). In most reversed-phase liquid chromatography (RPLC) applications, the deuterated compound (your internal standard) will elute slightly earlier than its non-deuterated (protiated) counterpart.[1][2][3]
The primary cause is the difference in the physicochemical properties between a Carbon-Hydrogen (C-H) bond and a Carbon-Deuterium (C-D) bond. Due to the greater mass of deuterium, the C-D bond has a lower zero-point vibrational energy and a smaller vibrational amplitude.[4] This makes the C-D bond slightly shorter, stronger, and less polarizable than a C-H bond.[4] In the context of RPLC, this reduced polarizability leads to weaker van der Waals interactions with the nonpolar stationary phase, resulting in less retention and an earlier elution time.[3][4]
Q2: What factors influence the magnitude of the retention time shift?
Several factors can influence the size of the deuterium isotope effect:
-
Number of Deuterium Atoms: The retention time shift generally increases with the number of deuterium atoms substituted in the molecule.[1][5] More C-D bonds lead to a more significant cumulative effect on the molecule's interaction with the stationary phase.
-
Position of Deuteration: Substitution on an aromatic ring tends to produce a more pronounced isotope effect than substitution on an aliphatic chain.[4][5] Deuteration in a more polar region of the molecule may have a smaller effect.[4]
-
Chromatographic Conditions:
-
Mobile Phase Composition: Decreasing the amount of organic modifier (like acetonitrile or methanol) in the mobile phase can increase the separation factor between isotopologues.[1]
-
Stationary Phase: While the effect is observed across various stationary phases (including C18, C8, and polymeric phases), the specific chemistry can influence the interaction.[1][5] A recent study found that pentafluorophenyl (PFP) columns can reduce the deuterium effect compared to standard C18 columns, suggesting electronic interactions play a role.[6]
-
Temperature: Temperature can also modulate the interactions and thus the separation.[7]
-
Q3: Can the deuterated compound ever elute later than the non-deuterated one?
While less common in RPLC, it is possible. This is known as a "normal" isotope effect, whereas the more typical earlier elution is an "inverse" isotope effect.[3] In normal-phase chromatography, where the stationary phase is polar, deuterated compounds have been observed to have longer retention times.[8] This is because the interactions are governed by different principles (e.g., hydrogen bonding) where the subtle electronic differences of the C-D bond can lead to stronger binding with the polar stationary phase.
Troubleshooting Guide
Issue: An unexpected retention time shift is observed between my analyte and its deuterated internal standard.
Use the following workflow to diagnose the issue.
References
- 1. researchgate.net [researchgate.net]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
How to minimize H/D exchange for deuterated standards in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing hydrogen/deuterium (H/D) exchange for deuterated standards in solution. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the isotopic integrity of your standards throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is H/D exchange and why is it a concern for my deuterated standards?
A1: Hydrogen-deuterium (H/D) exchange is a chemical reaction where a deuterium atom on your standard is replaced by a hydrogen atom from the surrounding solvent, or vice versa.[1] This is particularly problematic for deuterium labels on heteroatoms (e.g., -OD, -ND, -SD), as these are "labile" and can exchange rapidly with protons from aqueous or protic solvents.[2] This exchange can compromise the isotopic purity of your standard, leading to inaccurate quantification in sensitive techniques like LC-MS.[3]
Q2: Which factors have the most significant impact on the rate of H/D exchange?
A2: The rate of H/D exchange is primarily influenced by three main factors: pH, temperature, and solvent composition. Both acid and base conditions can catalyze the exchange reaction.[2] Higher temperatures increase the reaction rate according to the Arrhenius equation.[4] The presence of protic solvents (like water or methanol) provides a source of hydrogen atoms for the exchange.
Q3: What is the optimal pH for storing and handling my deuterated standards to minimize exchange?
A3: The rate of H/D exchange for labile protons is at its minimum at a pH of approximately 2.5.[1][4][5] Therefore, to "quench" or slow down the exchange process, it is recommended to handle and analyze your samples in acidic conditions around this pH.[6][7] Storing standards in strongly acidic or basic solutions should generally be avoided.[8]
Q4: How does temperature affect the stability of my deuterated standards?
A4: Lowering the temperature is a highly effective method to decrease the rate of H/D exchange.[4] For instance, reducing the temperature from 25°C to 0°C can lower the exchange rate by a factor of 14.[4] For long-term storage and during analytical runs (e.g., using a chilled autosampler), maintaining a low temperature is critical.[1][9]
Q5: What are the best solvents for reconstituting and storing deuterated standards?
A5: The choice of solvent is critical. For long-term storage, aprotic solvents (solvents that do not readily donate protons) are ideal. However, for many biological applications, aqueous solutions are necessary. If you must use a protic solvent, it is best to use a deuterated solvent (e.g., D₂O, methanol-d₄) to maintain the isotopic enrichment.[10] When preparing samples for LC-MS analysis in non-deuterated mobile phases, the time the standard spends in the protic solvent should be minimized.
Q6: My deuterated standard has the label on a carbon atom. Do I still need to be concerned about H/D exchange?
A6: Generally, deuterium atoms bonded to carbon are much more stable and less prone to exchange than those bonded to heteroatoms.[2] However, exchange at carbon centers can still occur under specific conditions, such as the presence of acid, base, or metal catalysts.[2] It is crucial to select standards where the deuterium label is in a chemically stable position.[11][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Isotopic Purity Over Time in Storage | 1. Inappropriate Solvent: The standard is stored in a protic, non-deuterated solvent (e.g., H₂O, Methanol).2. Incorrect pH: The storage solution is too acidic or basic.3. High Storage Temperature: The standard is stored at room temperature or 4°C, where exchange can still occur. | 1. Re-dissolve the standard in a deuterated or a suitable aprotic solvent. For long-term storage, consider lyophilizing the standard if it is stable in that form.2. Adjust the pH of the storage solution to be near the minimum exchange rate (approx. pH 2.5), if compatible with the compound's stability.3. Store the standard solution at -20°C or -80°C to significantly slow down the exchange rate.[6] |
| Inconsistent Quantification in LC-MS Analysis | 1. Back-Exchange During Analysis: Deuterium is exchanging with hydrogen from the aqueous mobile phase.2. Elevated Column/Autosampler Temperature: The analytical system is not cooled, accelerating on-the-fly exchange.3. Long Analysis Time: The deuterated standard is exposed to the mobile phase for an extended period. | 1. Minimize the time the sample is in the aqueous mobile phase. Use rapid LC gradients.[6]2. Use a cooled autosampler and column compartment, ideally at or below 4°C.[4]3. Optimize your chromatography to have the shortest possible run time that still provides adequate separation.[13] |
| Retention Time Shift Between Deuterated and Non-Deuterated Standard | Isotope Effect: The presence of deuterium, a heavier isotope, can sometimes cause the deuterated standard to elute slightly earlier than its non-deuterated counterpart in reverse-phase chromatography. | This is a known chromatographic phenomenon.[14] Ensure your peak integration windows are set appropriately to capture both the analyte and the internal standard peaks accurately. This is not an indication of H/D exchange. |
Quantitative Data Summary
The following tables summarize key quantitative data related to minimizing H/D exchange.
Table 1: Effect of pH on H/D Exchange Rate
| pH Condition | Relative Exchange Rate | Notes |
| < 2.5 | Increases (Acid-catalyzed) | The exchange rate increases as the solution becomes more acidic.[2] |
| ~ 2.5 | Minimum | This is the optimal pH to "quench" or minimize the H/D exchange reaction.[4][5] |
| > 2.5 | Increases (Base-catalyzed) | The exchange rate increases significantly as the solution becomes more basic.[2] |
Table 2: Effect of Temperature on H/D Exchange Rate
| Temperature Change | Approximate Change in Exchange Rate | Reference |
| Decrease from 25°C to 0°C | 14-fold decrease | [4] |
| General | Follows the Arrhenius equation (rate increases with temperature) | [4] |
Experimental Protocols
Protocol 1: Recommended Storage of Deuterated Standards
-
Solvent Selection: If possible, dissolve the deuterated standard in a high-purity aprotic solvent (e.g., acetonitrile, DMSO) or a corresponding deuterated solvent (e.g., Methanol-d₄). Avoid aqueous buffers for long-term storage.
-
Container Preparation: Use amber glass vials with PTFE-lined caps to prevent light degradation and leaching. Ensure vials are thoroughly dry before use.[15]
-
Inert Atmosphere: For highly sensitive compounds, flush the vial with an inert gas (e.g., argon or nitrogen) before sealing to displace moisture and oxygen.[16]
-
Storage Temperature: Store stock solutions at -20°C or, for maximum stability, at -80°C.
-
Working Solutions: Prepare fresh working solutions as needed. If aqueous buffers are required, prepare them in D₂O and adjust the pD to the desired value (note: pD ≈ pH reading + 0.4).[16][17]
Protocol 2: Minimizing H/D Exchange During Sample Preparation and LC-MS Analysis
-
Preparation Environment: Perform all sample dilutions and transfers in a controlled, low-humidity environment if possible. Keep vials capped whenever not in use.
-
Quenching Strategy: If your sample is in a buffer that promotes exchange (e.g., physiological pH), "quench" the exchange immediately before analysis by adding an acid (e.g., formic acid) to lower the pH to ~2.5.[5]
-
Temperature Control: Place the prepared samples in a cooled autosampler set to 0-4°C while waiting for injection.[4]
-
LC System Configuration: Use an LC system with a cooled column compartment, maintaining the same low temperature as the autosampler.
-
Chromatography Method:
-
Use mobile phases that are compatible with the low pH quenching condition (e.g., water with 0.1% formic acid).
-
Develop a rapid LC gradient to minimize the total run time and thus the exposure of the deuterated standard to the H₂O-containing mobile phase.[13]
-
-
Data Analysis: Account for any potential retention time shifts between the deuterated and non-deuterated compounds due to the deuterium isotope effect.[14]
Visualizations
Below are diagrams illustrating key concepts for minimizing H/D exchange.
Caption: Key factors affecting H/D exchange and corresponding mitigation strategies.
Caption: Workflow to minimize H/D exchange during sample prep and analysis.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. biorxiv.org [biorxiv.org]
- 14. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. labinsights.nl [labinsights.nl]
- 17. longdom.org [longdom.org]
Optimizing mass spectrometry parameters for DL-3-phenyllactic Acid-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mass spectrometry analysis of DL-3-Phenyllactic Acid-d3. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the mass spectrometric analysis of this compound.
Question: Why am I observing a poor signal or no signal for this compound?
Answer:
Several factors can contribute to a poor or absent signal. Consider the following troubleshooting steps:
-
Instrument Parameters: Ensure that the mass spectrometer is operating in negative ion mode. DL-3-Phenyllactic Acid contains a carboxylic acid group that readily deprotonates to form a [M-H]⁻ ion.
-
Ion Source Settings: Optimize the electrospray ionization (ESI) source parameters. Inappropriate voltages or temperatures can lead to inefficient ionization. A good starting point for cone voltage for organic acids is typically in the lower range, around 5-20V.
-
Mobile Phase Composition: The pH of the mobile phase can significantly impact the ionization efficiency of acidic compounds. An acidic mobile phase (e.g., with 0.1% formic acid) is commonly used for reversed-phase chromatography of organic acids to ensure they are in their neutral form for retention on a C18 column. However, for ESI in negative mode, a mobile phase with a slightly higher pH (closer to the pKa of the carboxylic acid) or the use of a post-column additive might enhance deprotonation.
-
Sample Preparation: Ensure that the sample is properly dissolved and that the concentration is within the detection limits of the instrument.
Question: I am seeing a peak at m/z 165 for my this compound standard. What could be the cause?
Answer:
The peak at m/z 165 corresponds to the deprotonated molecule of the unlabeled DL-3-Phenyllactic Acid. The expected deprotonated molecule [M-H]⁻ for this compound is m/z 168. The presence of a significant peak at m/z 165 could indicate:
-
Isotopic Purity: The this compound standard may contain a significant amount of the unlabeled compound. Check the certificate of analysis for the isotopic purity of the standard.
-
In-source Fragmentation or Back-Exchange: While less likely for the entire molecule, some in-source phenomena could potentially lead to the loss of all three deuterium atoms. A more probable cause is deuterium-hydrogen back-exchange.
Question: My retention time for this compound is shifting between injections. What should I do?
Answer:
Retention time instability can be caused by several factors:
-
Column Equilibration: Ensure the liquid chromatography (LC) column is properly equilibrated with the mobile phase before starting the analytical run.
-
Mobile Phase Instability: Prepare fresh mobile phase daily and ensure it is well-mixed. Changes in mobile phase composition can lead to retention time shifts.
-
Column Temperature: Use a column oven to maintain a constant and stable temperature. Fluctuations in ambient temperature can affect retention.
-
Column Contamination: If the column has been used for many injections, it may be contaminated. Follow the manufacturer's instructions for column washing.
Question: I am concerned about the stability of the deuterium labels on this compound. Can they exchange with hydrogen from the mobile phase?
Answer:
Yes, this is a valid concern. The deuterium atoms on the hydroxyl and carboxylic acid groups of this compound are labile and can undergo hydrogen-deuterium exchange with protic solvents in the mobile phase, such as water or methanol.[1][2] This is especially true under acidic or basic conditions. The three deuterium atoms in this compound are on the aliphatic chain, which are generally more stable than those on heteroatoms. However, the potential for back-exchange should always be considered.
To minimize this:
-
Mobile Phase pH: A mobile phase with a neutral pH is generally preferred to minimize both acid- and base-catalyzed exchange.
-
Temperature: Keep the temperature of the autosampler and column as low as reasonably possible to slow down the exchange kinetics.
-
Analysis Time: Minimize the time the sample spends in the LC system before analysis.
Frequently Asked Questions (FAQs)
What are the expected precursor ions for DL-3-Phenyllactic Acid and its d3-labeled internal standard in negative ion mode?
-
DL-3-Phenyllactic Acid: The monoisotopic mass is approximately 166.06 g/mol . In negative ion mode, the expected precursor ion is the deprotonated molecule [M-H]⁻ at m/z 165.05 .
-
This compound: The monoisotopic mass is approximately 169.08 g/mol . The expected precursor ion is the deprotonated molecule [M-H]⁻ at m/z 168.07 .
What are the recommended MRM transitions for quantifying DL-3-Phenyllactic Acid and this compound?
Based on the structure of phenyllactic acid, the most likely fragmentation pathway in negative ion mode involves the loss of the carboxyl group (CO2, 44 Da) or a neutral loss of water and carbon monoxide (H2O + CO, 46 Da). Therefore, the following MRM transitions are recommended as a starting point for method development.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone/Declustering Potential (V) |
| DL-3-Phenyllactic Acid | 165.1 | 119.1 (Loss of H2O + CO) | 10 - 20 | 5 - 20 |
| DL-3-Phenyllactic Acid | 165.1 | 121.1 (Loss of CO2) | 10 - 20 | 5 - 20 |
| This compound | 168.1 | 122.1 (Loss of H2O + CO) | 10 - 20 | 5 - 20 |
| This compound | 168.1 | 124.1 (Loss of CO2) | 10 - 20 | 5 - 20 |
Note: These are suggested starting parameters and should be optimized for your specific instrument and experimental conditions.
Experimental Protocols
1. Sample Preparation
A stock solution of this compound should be prepared in a suitable organic solvent such as methanol or acetonitrile. Working solutions are then prepared by diluting the stock solution with the initial mobile phase. For analysis of biological samples, a protein precipitation or liquid-liquid extraction step may be necessary.
2. LC-MS/MS Method
The following is a general LC-MS/MS method that can be used as a starting point for the analysis of this compound.
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5-10% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
| MS System | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 2.5 - 3.5 kV |
| Desolvation Temperature | 350 - 500 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Cone Gas Flow | 50 - 150 L/hr |
Visualizations
Caption: A general experimental workflow for the quantitative analysis of this compound.
References
- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ion Suppression in Complex Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression in complex biological matrices during LC-MS analysis.
Troubleshooting Guides
Issue: Poor sensitivity, accuracy, or reproducibility in my quantitative LC-MS analysis.
This is a common symptom of ion suppression, where components in the biological matrix interfere with the ionization of the target analyte, leading to a decreased signal.[1][2][3]
Initial Troubleshooting Steps:
-
Confirm Ion Suppression: The first step is to determine if ion suppression is indeed the cause of your analytical issues. The post-column infusion technique is a definitive way to identify the regions in your chromatogram where ion suppression occurs.[2][4][5]
-
Evaluate Sample Preparation: The complexity of the biological matrix is a primary cause of ion suppression.[1][6] Re-evaluate your sample preparation method. Less selective techniques like protein precipitation (PPT) may not adequately remove interfering matrix components, particularly phospholipids.[7][8][9]
-
Review Chromatography: Co-elution of matrix components with your analyte of interest is a direct cause of ion suppression.[1][2] Optimizing your chromatographic method to separate the analyte from these interfering compounds is a crucial step.[1][7]
Workflow for Investigating and Mitigating Ion Suppression
Caption: A workflow for identifying, investigating, and resolving ion suppression issues.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a type of matrix effect in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte is reduced by the presence of co-eluting components from the sample matrix.[1][3] This competition for ionization leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[2][4]
Q2: What are the common causes of ion suppression in biological matrices?
A2: Common causes include endogenous components like salts, proteins, lipids (especially phospholipids), and metabolites.[1][10] Exogenous compounds such as drugs, their metabolites, and even contaminants from collection tubes or solvents can also contribute.[2] These substances can interfere with the formation of gas-phase ions in the MS source.[10]
Q3: How can I detect ion suppression?
A3: A widely used method is the post-column infusion experiment .[4][5] In this technique, a constant flow of the analyte solution is introduced into the LC eluent after the analytical column. When a blank matrix sample is injected, any dips in the constant analyte signal indicate the retention times at which matrix components are eluting and causing suppression.[2][4] Another approach is to compare the analyte's response in a neat solution versus a post-extraction spiked matrix sample. A significantly lower response in the matrix indicates suppression.[7][11]
Q4: What is the best sample preparation technique to reduce ion suppression?
A4: There is no single "best" technique, as the optimal choice depends on the analyte and the matrix. However, more rigorous methods are generally more effective at removing interfering components.[9]
-
Solid-Phase Extraction (SPE) is often very effective as it can selectively isolate the analyte while removing a significant portion of the matrix.[1][2]
-
Liquid-Liquid Extraction (LLE) is another effective technique for cleaning up samples.[1][2]
-
Protein Precipitation (PPT) is a simpler but less selective method that primarily removes proteins. It may leave other matrix components, like phospholipids, which are major contributors to ion suppression.[2][7][8]
Q5: Can I just dilute my sample to reduce ion suppression?
A5: Diluting the sample can reduce the concentration of interfering matrix components and thus lessen ion suppression.[2] However, this also dilutes the analyte, which may not be feasible for trace-level analysis where sensitivity is critical.[2][7]
Q6: How do internal standards help with ion suppression?
A6: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and QCs at a constant concentration. The IS experiences similar ion suppression as the analyte. By using the ratio of the analyte response to the IS response for quantification, variability due to ion suppression can be compensated for.[1]
Q7: What is a stable isotope-labeled internal standard (SIL-IS) and why is it preferred?
A7: A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[7] SIL-IS are considered the "gold standard" for quantitative LC-MS because they have nearly identical chemical and physical properties to the analyte.[7][12] This means they co-elute perfectly and experience the exact same degree of ion suppression, leading to the most accurate correction.[7][13]
Q8: What are matrix-matched calibration standards?
A8: Matrix-matched calibration standards are prepared by spiking known concentrations of the analyte into a blank matrix that is identical to the study samples.[1][2] This approach helps to compensate for ion suppression because the standards and the samples are affected by the matrix in the same way.[1] A prerequisite for this method is the availability of an analyte-free matrix.[2]
Quantitative Data Summary
The effectiveness of different sample preparation techniques in minimizing ion suppression can be compared. While specific percentages can vary greatly depending on the analyte and matrix, the general trend in recovery and reduction of matrix effects is summarized below.
| Sample Preparation Technique | Analyte Recovery | Removal of Matrix Components | Potential for Ion Suppression |
| Protein Precipitation (PPT) | Often < 60% due to analyte entrapment | Primarily removes proteins; phospholipids and other small molecules remain. | High |
| Liquid-Liquid Extraction (LLE) | Variable, depends on solvent and pH optimization | Good removal of polar and non-polar interferences. | Moderate |
| Solid-Phase Extraction (SPE) | Generally high and reproducible | Highly effective and selective removal of interferences. | Low |
| HybridSPE-Precipitation | High | Specifically targets and removes phospholipids in addition to proteins. | Very Low |
Data compiled from qualitative statements and general knowledge in the provided search results.[7][8][9]
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Mapping
Objective: To identify the retention time windows where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Analyte standard solution (at a concentration that gives a stable, mid-range signal)
-
Blank biological matrix extract (prepared using your standard protocol)
-
Mobile phase
Methodology:
-
Set up the LC system with the analytical column and mobile phase used for your assay.
-
Connect the outlet of the analytical column to a tee-union.
-
Connect a syringe pump to the second port of the tee-union. Infuse the analyte standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Connect the third port of the tee-union to the MS ion source.
-
Begin data acquisition on the mass spectrometer, monitoring the MRM transition for your analyte. You should observe a stable, elevated baseline signal.
-
Once a stable baseline is achieved, inject a blank matrix extract onto the LC column.
-
Monitor the baseline for any deviations. A drop in the signal indicates a region of ion suppression. An increase indicates ion enhancement.
-
This "suppression map" shows the retention times to avoid for your analyte's elution.
Diagram of Post-Column Infusion Setup
Caption: Experimental setup for post-column infusion to detect ion suppression.
Protocol 2: Evaluating Matrix Effect Using Post-Extraction Spiking
Objective: To quantify the extent of ion suppression for a specific analyte in a given matrix.
Methodology:
-
Prepare Sample Set A: Spike the analyte of interest at a known concentration into a neat (pure) solvent that is compatible with your mobile phase.
-
Prepare Sample Set B: Extract a blank biological matrix sample using your established protocol. After the final extraction step, spike the resulting extract with the analyte at the same concentration as in Set A.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) using the following formula:
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
Logical Diagram for Matrix Effect Calculation
Caption: Workflow for quantifying the matrix effect using the post-extraction spike method.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. providiongroup.com [providiongroup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. nebiolab.com [nebiolab.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity assessment and quality control of DL-3-phenyllactic Acid-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment and quality control of DL-3-phenyllactic Acid-d3.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound?
A1: The expected purity for this compound is typically greater than 95%, with many suppliers providing lots with a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[1][2][3][4]
Q2: How should this compound be stored to ensure its stability?
A2: To maintain its integrity and stability, this compound should be stored at -20°C.[1][4][5] Isotope-labelled compounds are often assigned a default re-test date of 5 years, which can be extended based on stability data.[2] For aqueous solutions, it is recommended to not store them for more than one day.[4] Stock solutions in organic solvents like DMSO and dimethylformamide should be stored at -80°C for up to two years or -20°C for up to one year.[5]
Q3: What analytical methods are used to confirm the identity and purity of this compound?
A3: The identity and purity of this compound are typically verified using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and HPLC.[2] A Certificate of Analysis (CoA) accompanying the product will provide lot-specific data from these analyses.[2]
Q4: In what solvents is this compound soluble?
A4: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethylformamide.[4] The solubility in these solvents is approximately 3 mg/mL and 12 mg/mL, respectively.[4] For aqueous solutions, it has limited solubility in buffers like PBS (pH 7.2) at approximately 0.2 mg/mL.[4]
Purity and Quality Control Data
Table 1: Typical Specifications for this compound
| Parameter | Specification | Analytical Method |
| Purity | >95% or ≥98% | HPLC |
| Storage Temperature | -20°C | - |
| Molecular Formula | C₉H₇D₃O₃ | Mass Spectrometry |
| Molecular Weight | 169.19 g/mol | Mass Spectrometry |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound. Specific parameters may need to be optimized for your system and application.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Volumetric flasks and pipettes
-
HPLC vials
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Degas both mobile phases prior to use.
4. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the this compound sample to be tested in the same manner as the standard solution.
5. HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient Elution:
-
0-20 min: 10-90% Mobile Phase B
-
20-25 min: 90% Mobile Phase B
-
25-30 min: 10% Mobile Phase B (re-equilibration)
-
6. Data Analysis:
-
Integrate the peak areas of the chromatograms.
-
Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
Troubleshooting Guide
Issue 1: No peak or very small peak observed in the HPLC chromatogram.
-
Question: Why am I not seeing a peak for this compound in my HPLC analysis?
-
Answer: This could be due to several factors:
-
Improper Sample Preparation: Ensure the sample is fully dissolved in the injection solvent. This compound has limited aqueous solubility.[4]
-
Incorrect Injection Volume: Verify that the autosampler is correctly aspirating and injecting the sample.
-
Detector Wavelength: Confirm that the UV detector is set to an appropriate wavelength to detect the phenyl group (e.g., 254 nm).
-
Instrument Malfunction: Check the HPLC system for any leaks, pump issues, or detector lamp failures.
-
Issue 2: Multiple peaks observed in the HPLC chromatogram, indicating impurities.
-
Question: My chromatogram shows several unexpected peaks. What could be the source of these impurities?
-
Answer: The presence of multiple peaks suggests the presence of impurities. These could be:
-
Starting Materials or Reagents: Residual starting materials from the synthesis of this compound.
-
Byproducts: Side-products formed during the synthesis.
-
Degradation Products: If the material was not stored correctly, it may have degraded. Ensure storage at -20°C.[1][4]
-
Contamination: Contamination from glassware, solvents, or the HPLC system itself.
-
Issue 3: Poor peak shape (e.g., tailing or fronting) in the HPLC chromatogram.
-
Question: Why are my HPLC peaks for this compound showing significant tailing?
-
Answer: Poor peak shape can be caused by:
-
Column Overload: The concentration of the injected sample may be too high. Try diluting the sample.
-
Inappropriate Mobile Phase: The pH of the mobile phase can affect the peak shape of acidic compounds. Adjusting the pH with a modifier like formic or acetic acid can improve peak shape.
-
Column Degradation: The stationary phase of the column may be degrading. Try flushing the column or replacing it if necessary.
-
Interactions with the Stationary Phase: Strong interactions between the analyte and the column packing material can cause tailing.
-
Visualizations
References
Technical Support Center: Deuterated Internal Standards in Quantitative Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of deuterated internal standards in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard (IS) eluting at a different retention time than my analyte?
A1: This phenomenon is often due to the "deuterium isotope effect". The substitution of hydrogen with the heavier deuterium isotope can lead to slight changes in the physicochemical properties of the a molecule, including its lipophilicity. In reverse-phase chromatography, this can cause the deuterated standard to elute slightly earlier than the non-deuterated analyte. This chromatographic shift can be more pronounced with a higher number of deuterium substitutions.
Q2: Can I still get accurate quantification if my deuterated IS and analyte have different retention times?
A2: Not always. If the analyte and IS separate chromatographically, they may be affected differently by matrix effects, which can lead to inaccurate and unreliable quantification. This is because co-eluting matrix components can cause ion suppression or enhancement, and if the analyte and IS are not exposed to the same matrix components at the same time, the IS can no longer accurately compensate for these effects.
Q3: What are "differential matrix effects" and how do they affect my results?
A3: Differential matrix effects occur when the analyte and the internal standard are not affected by ion suppression or enhancement to the same degree. This can happen even if the analyte and IS are chemically very similar, as is the case with deuterated standards. A slight difference in retention time is a common cause, leading to each compound co-eluting with a different profile of matrix components. Studies have shown that matrix effects experienced by an analyte and its deuterated IS can differ by 26% or more.
Q4: My results are inconsistent. Could my deuterated internal standard be unstable?
A4: Yes, instability of the deuterium label is a known issue. This can occur through a process called "back-exchange," where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix. This is more likely to happen if the deuterium atoms are located on heteroatoms (like oxygen or nitrogen) or on carbon atoms adjacent to a carbonyl group. Back-exchange can lead to a decrease in the concentration of the deuterated IS and an increase in the concentration of the unlabeled analyte, resulting in artificially high calculated concentrations of the analyte.
Q5: Are there alternatives to deuterated internal standards that can avoid these issues?
A5: Yes, stable isotope-labeled standards using carbon-13 (¹³C) or nitrogen-15 (¹⁵N) are generally considered more robust alternatives. These heavier isotopes do not typically cause a chromatographic shift and are not susceptible to back-exchange. However, they are often more expensive and less readily available than their deuterated counterparts.
Troubleshooting Guides
Problem: Poor reproducibility and accuracy in my quantitative results.
This guide will walk you through a systematic approach to troubleshoot issues when using a deuterated internal standard.
Caption: Troubleshooting workflow for issues with deuterated internal standards.
Quantitative Data Summary
The following tables summarize quantitative data from various studies highlighting the limitations of deuterated internal standards.
Table 1: Reported Differences in Matrix Effects and Extraction Recovery
| Parameter | Compound | Matrix | Observed Difference (%) |
| Matrix Effect | Various | Plasma, Urine | ≥ 26 |
| Extraction Recovery | Haloperidol | - | 35 |
Data compiled from published studies. The specific analytical conditions can be found in the cited literature.
Table 2: Impact of Deuterium Labeling on Analyte-to-Internal Standard Ratio
| Compound | Matrix | Observation |
| Carvedilol | Human Plasma (2 lots) | Change in analyte-to-IS ratio between lots |
This highlights how differential matrix effects in different matrix lots can affect quantification.
Experimental Protocols
Below are generalized protocols for key experiments to assess the performance of deuterated internal standards.
Protocol 1: Assessment of Chromatographic Co-elution
Objective: To determine if the deuterated internal standard and the analyte co-elute.
Methodology:
-
Prepare a solution containing both the analyte and the deuterated internal standard in a neat solvent (e.g., methanol, acetonitrile).
-
Inject the solution onto the LC-MS/MS system.
-
Acquire data in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, with specific transitions for both the analyte and the IS.
-
Overlay the chromatograms for the analyte and the IS.
-
Visually inspect for any shift in retention time between the two peaks. A significant shift indicates a potential deuterium isotope effect.
Protocol 2: Evaluation of Matrix Effects
Objective: To assess the extent of ion suppression or enhancement and to determine if it affects the analyte and IS differently.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat solution): Analyte and IS spiked into a clean solvent.
-
Set B (Post-extraction spike): Blank matrix is extracted first, and then the analyte and IS are spiked into the final extracted sample.
-
Set C (Pre-extraction spike): Analyte and IS are spiked into the blank matrix before the extraction process.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME):
-
ME (%) = (Peak area in Set B / Peak area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Calculate the Recovery (RE):
-
RE (%) = (Peak area in Set C / Peak area in Set B) * 100
-
-
Compare the ME for the analyte and the IS. A significant difference suggests differential matrix effects.
Protocol 3: Investigation of Back-Exchange
Objective: To determine if the deuterium label on the internal standard is stable in the sample matrix over time.
Methodology:
-
Spike the deuterated internal standard into the biological matrix (e.g., plasma, urine).
-
Incubate the sample at a relevant temperature (e.g., room temperature, 37°C) for a specific period (e.g., 1, 4, 24 hours).
-
At each time point, extract the sample and analyze by LC-MS/MS.
-
Monitor the peak area of the deuterated IS and also the peak area of the unlabeled analyte.
-
A significant decrease in the IS peak area over time, potentially accompanied by an increase in the unlabeled analyte peak area, suggests back-exchange.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the primary limitations of deuterated internal standards and their impact on quantitative analysis.
Caption: Relationship between deuterium substitution and analytical errors.
Validation & Comparative
A Head-to-Head Comparison: DL-3-Phenyllactic Acid-d3 vs. 13C-Labeled Phenyllactic Acid as Internal Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. In liquid chromatography-mass spectrometry (LC-MS) based assays, stable isotope-labeled internal standards are the gold standard for achieving reliable and reproducible results. This guide provides an in-depth comparison of two commonly used isotopic analogs of phenyllactic acid: DL-3-phenyllactic Acid-d3 and 13C-labeled phenyllactic acid, offering insights into their performance, applications, and the underlying principles that guide the choice between deuterium and carbon-13 labeling.
Phenyllactic acid, a metabolite of the amino acid phenylalanine, is a molecule of increasing interest in various research fields, from microbiology and plant science to clinical diagnostics. Its accurate quantification is crucial for understanding its role in different biological systems. The use of a stable isotope-labeled internal standard is essential to correct for variability in sample preparation and instrument response. This comparison will delve into the key characteristics of deuterium-labeled (this compound) and carbon-13-labeled (13C-phenyllactic acid) standards to aid researchers in selecting the optimal tool for their analytical needs.
At a Glance: Key Performance Characteristics
The choice between a deuterium-labeled and a 13C-labeled internal standard often comes down to a trade-off between cost and analytical performance. While deuterium labeling is typically more economical, it is not without its potential drawbacks. Carbon-13 labeling, on the other hand, is generally considered the superior choice for applications demanding the highest levels of accuracy and precision.
| Feature | This compound | 13C-Labeled Phenyllactic Acid | Rationale & Key Considerations |
| Isotopic Stability | Prone to back-exchange of deuterium for hydrogen, especially in protic solvents or under certain pH conditions. | Highly stable C-C bonds prevent label loss during sample preparation and analysis. | 13C labeling offers greater chemical stability, ensuring the isotopic purity of the standard is maintained throughout the analytical workflow. |
| Chromatographic Co-elution | May exhibit a slight shift in retention time compared to the unlabeled analyte (isotopic effect), potentially leading to differential matrix effects. | Co-elutes perfectly with the unlabeled analyte due to the negligible difference in physicochemical properties. | Co-elution is critical for accurate compensation of matrix effects. The isotopic effect of deuterium can lead to the analyte and standard experiencing different degrees of ion suppression or enhancement. |
| Mass Spectrometric Fragmentation | The presence of deuterium can sometimes alter fragmentation patterns in MS/MS, requiring specific optimization of collision energies. | Fragmentation patterns are generally identical to the unlabeled analyte, simplifying method development. | Consistent fragmentation behavior between the analyte and internal standard is desirable for robust quantification. |
| Cost-Effectiveness | Generally more affordable and readily available due to simpler synthetic routes. | Typically more expensive due to the higher cost of 13C-labeled starting materials and more complex synthesis. | The choice may be influenced by budget constraints, but the potential for compromised data quality with deuterium labels should be considered. |
| Typical Analytical Performance | |||
| Linearity (r²) | >0.99 | >0.99 | Both can achieve excellent linearity over a defined concentration range. |
| Precision (%RSD) | <15% | <10% | 13C-labeled standards often provide better precision due to their superior stability and co-elution. |
| Accuracy (%Recovery) | 85-115% | 90-110% | The closer co-elution of 13C-labeled standards can lead to more accurate correction for matrix effects and thus higher accuracy. |
Experimental Protocols: A Guide to Implementation
The following provides a general framework for the use of stable isotope-labeled phenyllactic acid as an internal standard in a typical LC-MS/MS workflow for quantification in a biological matrix (e.g., plasma, urine, or cell culture media).
Sample Preparation
The goal of sample preparation is to extract the analyte and internal standard from the matrix while removing interfering substances.
-
Protein Precipitation: A common and straightforward method for biological fluids.
-
To 100 µL of the sample, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing the internal standard (this compound or 13C-labeled phenyllactic acid) at a known concentration.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
-
Liquid Chromatography
Chromatographic separation is crucial to resolve phenyllactic acid from other matrix components.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution is often employed.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry
A tandem mass spectrometer (e.g., a triple quadrupole) is used for sensitive and selective detection.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically preferred for phenyllactic acid.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Phenyllactic Acid: m/z 165 -> 71
-
This compound: m/z 168 -> 71
-
13C6-Phenyllactic Acid: m/z 171 -> 71 (assuming labeling on the phenyl ring)
-
-
Instrument Parameters: Ion spray voltage, source temperature, and collision energy should be optimized for maximum signal intensity for both the analyte and the internal standard.
Visualizing the Pathways: Biosynthesis and Metabolism
To understand the biological context of phenyllactic acid, it is helpful to visualize its metabolic pathways.
A Comparative Guide to the Quantification of Phenyllactic Acid: Navigating Analytical Variability
Phenyllactic acid has garnered attention for its potential as a natural food preservative and its role in human health.[1][2] As research into its applications expands, the need for reliable and consistent quantification methods across different laboratories becomes increasingly critical. This guide details and compares high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) based methods, presenting their experimental protocols and performance data to aid in the selection of the most suitable technique for specific research needs.
Comparison of Analytical Method Performance
The precision and accuracy of an analytical method are key indicators of its potential for inter-laboratory reproducibility. The following table summarizes the performance data from several published studies on PLA quantification.
| Method | Sample Matrix | Sample Preparation | Recovery (%) | Intra-day Repeatability (RSD %) | Inter-day Repeatability (RSD %) | Linearity (Concentration Range) | Correlation Coefficient (r²) | Reference |
| HPLC | MRS Broth | Microfiltration | 98.7 | 2.00 (Peak Area) | 2.69 (Peak Area) | 5–500 µg/mL | 0.997 | [3][4] |
| HPLC | MRS Broth | Solid-Phase Extraction (SPE) | 10.5 | 8.9 (Peak Area) | Not Reported | Not Reported | Not Reported | [3] |
| HPLC | Fermented Supernatant | Not specified | >94.0 | 0.58 | Not Reported | 60–800 mg/L | 0.9999 | [5] |
| UPLC-MS/MS | Human Serum | Protein Precipitation | ~100 | Not Reported | Not Reported | Not Reported | Not Reported | [6] |
| LC-MS/MS | Distillery Wastewater | Dilution | Satisfactory (<10% RSD) | Not Reported | Not Reported | 50–1000.0 ng/mL | Not Reported | [7] |
| HRGC-MS | Sourdough | Not specified | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [8] |
Key Observations:
-
Sample Preparation is Critical: The data clearly indicates that the choice of sample preparation can significantly impact recovery rates. For instance, a simple microfiltration method for HPLC analysis of PLA in MRS broth yielded a high recovery of 98.7%, whereas a more complex solid-phase extraction (SPE) method resulted in a much lower recovery of 10.5%.[3]
-
Method-Dependent Precision: The relative standard deviation (RSD) for intra- and inter-day repeatability varies between methods, highlighting the inherent variability that can arise from different analytical approaches.[3][5]
-
Chromatographic Technique Matters: Both HPLC and GC-MS methods have been successfully employed for PLA quantification.[3][8] More advanced techniques like UPLC-MS/MS and LC-MS/MS offer high sensitivity and specificity, particularly for complex biological matrices like human serum and wastewater.[6][7]
Detailed Experimental Protocols
To facilitate the implementation and standardization of PLA quantification methods, detailed experimental protocols from the cited literature are provided below.
Method 1: HPLC Quantification of PLA in Bacterial Culture[3][4]
This method is suitable for the analysis of PLA in simple matrices like bacterial culture media.
1. Sample Preparation:
- Culture samples are centrifuged at 4400 x g for 10 minutes.
- The resulting supernatant is filtered through a 0.22 µm filter.
- The filtered supernatant is directly injected into the HPLC system.
2. Chromatographic Conditions:
- Column: C18 RP (150 mm × 4.6 mm, 5 µm particle size)
- Mobile Phase: A gradient of acetonitrile and sulfuric acid in HPLC-grade water.
- Detection: UV detector.
- Quantification: Based on a calibration curve generated using a DL-3-Phenyllactic acid analytical standard.
Workflow for HPLC Analysis of PLA in Bacterial Culture:
Workflow for HPLC analysis of PLA.
Method 2: UPLC-MS/MS Quantification of PLA in Human Serum[6]
This method is designed for the sensitive and specific quantification of PLA in complex biological fluids.
1. Sample Preparation:
- Proteins in the serum sample are precipitated using methanol.
- This sample clean-up step is crucial for removing matrix interferences.
2. Chromatographic and Mass Spectrometric Conditions:
- Chromatography: Ultra-high-pressure liquid chromatography (UPLC) with a reverse-phase C18 column.
- Mass Spectrometry: Tandem mass spectrometry (MS/MS) for detection, which provides high selectivity and sensitivity.
- Quantification: Achieved with lower limits of quantitation ranging from 0.02 to 0.25 µmol/L.
Logical Flow for UPLC-MS/MS Analysis of PLA in Serum:
UPLC-MS/MS analysis workflow.
Mitigating Inter-Laboratory Variability
The presented data underscores that variability in PLA quantification can stem from multiple sources, including the choice of analytical methodology, sample preparation techniques, and the inherent precision of the chosen method. To enhance consistency across laboratories, the following recommendations are crucial:
-
Standardization of Protocols: Adopting standardized and thoroughly validated methods is the most effective way to reduce inter-laboratory variability.
-
Use of Certified Reference Materials: Employing certified reference materials for PLA, such as analytical standards with a specified purity, is essential for accurate calibration and quality control.[9][10][11]
-
Participation in Proficiency Testing: Inter-laboratory comparison studies, where the same samples are analyzed by multiple laboratories, are invaluable for assessing and improving the comparability of results.
-
Detailed Method Reporting: Publications and internal laboratory documents should provide comprehensive details of the experimental protocols to allow for accurate replication.
By carefully selecting and validating analytical methods and adhering to best practices for quality control, the scientific community can improve the reliability and comparability of phenyllactic acid quantification, thereby supporting advancements in both research and industrial applications.
References
- 1. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of HPLC Method to Assay DL-3-Phenyllactic Acid in Culture Supernatant from Lactic Acid Bacteria | Semantic Scholar [semanticscholar.org]
- 6. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of phenyllactic acid in wheat sourdough using high resolution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-苯基乳酸 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 3-Phenyllactic acid = 98 828-01-3 [sigmaaldrich.com]
- 11. DL-3-Phenyllactic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Researcher's Guide to Internal Standards in Metabolomics: A Performance Showdown
For researchers, scientists, and drug development professionals navigating the complexities of metabolomics, the choice of an internal standard (IS) is a critical decision that profoundly impacts data quality and experimental outcomes. An ideal internal standard should mimic the behavior of the target analytes throughout the entire analytical process, from sample preparation to detection, thereby correcting for variations in extraction efficiency, injection volume, and instrument response. This guide provides an objective comparison of different internal standard strategies, supported by experimental data, to help you make an informed choice for your next metabolomics study.
The primary goal of using internal standards is to improve the precision and accuracy of metabolite quantification.[1] Non-biological variations introduced during sample preparation and analysis, such as matrix effects (ion suppression or enhancement), can significantly alter the measured intensity of a metabolite, leading to erroneous biological interpretations.[2][3] A well-chosen internal standard co-elutes and experiences similar matrix effects as the analyte, allowing for reliable normalization of the data.[2]
The Contenders: A Spectrum of Internal Standard Strategies
The most common internal standards in metabolomics can be broadly categorized into two main types: those that are structurally identical to the analyte but isotopically labeled (stable isotope-labeled standards) and those that are structurally similar but not identical (non-isotope-labeled standards). The application of these standards can range from using a single compound to a mixture of multiple standards.
-
Single Non-Isotope-Labeled Internal Standard: This is the simplest approach where a single, commercially available, and often inexpensive compound that is not expected to be in the sample is added to each sample.
-
Multiple Non-Isotope-Labeled Internal Standards: To better account for the chemical diversity of metabolites, a mixture of several non-endogenous compounds with varying physicochemical properties (e.g., retention time, ionization efficiency) is used.
-
Single Stable Isotope-Labeled (SIL) Internal Standard: For targeted analysis, a specific SIL version of the analyte of interest is the gold standard. It has nearly identical chemical and physical properties to its unlabeled counterpart.[4]
-
Multiple Stable Isotope-Labeled (SIL) Internal Standards / Best-Matched Internal Standard (B-MIS): This advanced strategy employs a panel of SIL standards that cover a wide range of chemical properties. For each analyte, the most suitable internal standard—the one whose behavior most closely mirrors the analyte's—is chosen for normalization. This is the principle behind the Best-Matched Internal Standard (B-MIS) normalization method.[5][6]
Performance Head-to-Head: A Data-Driven Comparison
The true test of an internal standard strategy lies in its ability to reduce data variability. The following tables summarize quantitative data from studies that have compared different normalization approaches. A lower coefficient of variation (CV) or relative standard deviation (RSD) indicates better reproducibility and a more robust method.
| Normalization Method | Median Coefficient of Variation (MCV) | Performance Summary |
| Raw Data (Unnormalized) | 0.28 | High variability, susceptible to systematic errors.[7] |
| L2N (Normalization by l2 vector norm) | 0.19 | Some improvement over raw data, but still significant variability.[7] |
| 3STD (Retention time-based multiple IS) | 0.20 | Performance can be poor for certain retention time regions.[7] |
| NOMIS (Optimal selection of multiple IS) | 0.12 | Superior ability to reduce systematic error across the full spectrum of metabolites. [7] |
Table 1: Comparison of different normalization methods on mouse liver lipidomic profiles. The NOMIS (Normalization using Optimal selection of Multiple Internal Standards) method, which utilizes multiple internal standards to find an optimal normalization factor for each metabolite, demonstrates a significantly lower median coefficient of variation (MCV) compared to unnormalized data and other common normalization techniques. Data extracted from Sysi-Aho et al., 2011.[7]
| Normalization Strategy | Analyte | Raw RSD (%) | RSD after Normalization (%) | Improvement |
| Single IS (Hypothetical Average) | Metabolite A | 35 | 25 | Modest |
| Single IS (Hypothetical Average) | Metabolite B | 45 | 38 | Modest |
| Best-Matched Internal Standard (B-MIS) | Metabolite A | 35 | 15 | Significant |
| Best-Matched Internal Standard (B-MIS) | Metabolite B | 45 | 18 | Significant |
Table 2: A conceptual comparison illustrating the advantage of the Best-Matched Internal Standard (B-MIS) approach. While a single internal standard provides some correction, the B-MIS method, by selecting the most appropriate SIL standard for each analyte, can lead to a more substantial reduction in the relative standard deviation (RSD), thereby improving data quality. The B-MIS approach has been shown to retain more mass features during untargeted RSD filtering.[5][8]
Experimental Protocols: A Step-by-Step Guide
The successful implementation of any internal standard strategy hinges on a well-defined experimental protocol. Below are detailed methodologies for the key approaches discussed.
General Workflow for Internal Standard Use in Metabolomics
The following diagram outlines the general workflow for incorporating internal standards into a metabolomics experiment. The key decision point is the type and number of internal standards to be used.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Best-Matched Internal Standard Normalization in Liquid Chromatography-Mass Spectrometry Metabolomics Applied to Environmental Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cs.helsinki.fi [cs.helsinki.fi]
- 8. kheal.github.io [kheal.github.io]
A Comparative Guide to the Quantitative Analysis of Phenyllactic Acid in Clinical Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantitative determination of phenyllactic acid (PLA) in clinical samples. Phenyllactic acid, a metabolite of phenylalanine, is of growing interest as a potential biomarker for various physiological and pathological conditions, including inborn errors of metabolism like phenylketonuria (PKU), gut microbiota dysbiosis, and alcohol-induced liver disease.[1][2][3] Accurate and precise quantification of PLA in clinical matrices such as serum, plasma, and urine is crucial for its clinical validation and application. This document outlines and compares the performance of commonly employed analytical techniques, offering supporting data and detailed experimental protocols.
Comparative Analysis of Quantitative Methods
The quantification of phenyllactic acid in complex biological matrices presents analytical challenges that necessitate robust and validated methods. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most frequently utilized techniques.[4][5][6] The choice of method often depends on the required sensitivity, selectivity, and the specific clinical application.
The following tables summarize the performance characteristics of various validated assays for phenyllactic acid quantification in different clinical samples.
Table 1: Performance Comparison of LC-MS/MS Methods for Phenyllactic Acid Quantification
| Parameter | UPLC-MS/MS in Human Serum[7][8] | LC-MS/MS in Human Urine[5] | LC-MS/MS for Multiple Analytes in Plasma & Urine[9] |
| Linearity Range | Not explicitly stated | >0.995 (correlation coefficient) | Not explicitly stated for PLA |
| Limit of Quantification (LOQ) | 0.02 to 0.25 µmol/L | 10–40 ng/mL | 100 ng/ml (0.3-0.8 μmol/L) for all analytes |
| Accuracy (Recovery) | ~100% | 85.8–109.7% | >90% |
| Precision (%RSD/%CV) | Not explicitly stated | 1.4–13.3% | <10% (inter- and intraday) |
| Sample Preparation | Protein Precipitation with Methanol | Dilution with Acetonitrile and Water | Plasma Extraction, Urine Dilution |
Table 2: Performance Comparison of GC-MS Methods for Phenyllactic Acid Quantification
| Parameter | GC-MS in Rat Plasma[10] | GC-MS in Human Serum[11] |
| Linearity Range | 1.6-9.6 µg/mL | 94-2250 µg/L (0.5-18 µM) |
| Limit of Detection (LOD) | 0.5 µg/mL | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | 60-100 µg/L (0.4-0.7 µM) |
| Accuracy (Recovery) | 98.11 ± 3.81% | 30-70% (using microextraction by packed sorbent) |
| Precision (%RSD/%CV) | Within day: 5.13%, Between day: 5.99% | Not explicitly stated |
| Sample Preparation | Liquid-Liquid Extraction with Ethyl Acetate | Microextraction by Packed Sorbent (MEPS) and Derivatization |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. Below are protocols for the key experiments cited in this guide.
UPLC-MS/MS for Phenyllactic Acid in Human Serum
This method, adapted from Sobolev et al. (2023), offers high sensitivity and requires minimal sample preparation.[7][8]
a. Sample Preparation (Protein Precipitation):
-
To 100 µL of serum, add 300 µL of methanol.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 14,000 rpm for 10 minutes.
-
Collect the supernatant for UPLC-MS/MS analysis.
b. Chromatographic Conditions:
-
System: Ultra-High-Pressure Liquid Chromatography system coupled with a tandem mass spectrometer.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with water and methanol, both containing a small percentage of formic acid to improve ionization.
-
Flow Rate: Maintained at a constant rate suitable for the column dimensions.
-
Injection Volume: Typically 2-5 µL.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for organic acids.
-
Detection: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for phenyllactic acid and an internal standard.
GC-MS for Phenyllactic Acid in Human Serum
This protocol is based on the method described by Pautova et al. (2019), which employs microextraction for sample cleanup.[11]
a. Sample Preparation (Microextraction by Packed Sorbent - MEPS):
-
A small volume of serum (e.g., 80 µL) is drawn into a syringe containing a packed sorbent bed.
-
The sample is passed through the sorbent multiple times to allow for the adsorption of analytes.
-
The sorbent is washed to remove interferences.
-
The retained analytes, including phenyllactic acid, are eluted with a small volume of an appropriate solvent.
b. Derivatization:
-
The eluted sample is dried under a stream of nitrogen.
-
A derivatizing agent (e.g., a silylating agent) is added to the dried extract to increase the volatility and thermal stability of phenyllactic acid for GC analysis.
-
The mixture is heated to ensure complete derivatization.
c. GC-MS Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., SE-54) is suitable.[10]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode.
Assay Validation Workflow
The validation of a quantitative assay is a critical process to ensure the reliability of the generated data. The following diagram illustrates a typical workflow for the validation of a quantitative assay for phenyllactic acid in clinical samples.
Caption: A flowchart illustrating the key steps in the validation of a quantitative assay.
References
- 1. Phenyllactic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phenyllactic acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. analysis-of-4-hydroxyphenyllactic-acid-and-other-diagnostically-important-metabolites-of-amino-acids-in-human-blood-serum-using-a-validated-and-sensitive-ultra-high-pressure-liquid-chromatography-tandem-mass-spectrometry-method - Ask this paper | Bohrium [bohrium.com]
- 8. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Determination of beta-phenyllactic acid in rat plasma by derivatization capillary gas chromatography (DCGC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of phenylcarboxylic acid-type microbial metabolites by microextraction by packed sorbent from blood serum followed by GC-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Certificate of analysis and reference material for DL-3-phenyllactic Acid-d3
For researchers, scientists, and drug development professionals engaged in metabolic studies, bioanalytical assays, and pharmacokinetic research, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of DL-3-phenyllactic Acid-d3, a deuterated stable isotope-labeled (SIL) internal standard, with its non-deuterated counterparts, DL-3-phenyllactic acid, D-(+)-3-phenyllactic acid, and L-(-)-3-phenyllactic acid.
Product Comparison
This compound serves as an ideal internal standard for the quantification of 3-phenyllactic acid in various biological matrices using mass spectrometry-based methods. Its key advantage lies in its identical chemical properties and chromatographic behavior to the endogenous analyte, while its mass shift allows for clear differentiation and accurate quantification.
| Feature | This compound | DL-3-phenyllactic Acid | D-(+)-3-phenyllactic Acid | L-(-)-3-phenyllactic Acid |
| CAS Number | 490034-49-6[1] | 828-01-3[2] | 7326-19-4 | 20312-36-1 |
| Molecular Formula | C₉H₇D₃O₃[1] | C₉H₁₀O₃[2] | C₉H₁₀O₃ | C₉H₁₀O₃ |
| Molecular Weight | 169.19 g/mol [1] | 166.17 g/mol [2] | 166.17 g/mol | 166.17 g/mol |
| Typical Purity | >95% (HPLC)[3] | ≥98% (GC)[4] | 98% | 98% |
| Primary Use | Internal Standard for Mass Spectrometry | Analytical Standard, Research Chemical | Chiral Building Block, Research Chemical | Research Chemical |
| Storage | -20°C[3] | 2-8°C[4] | Room Temperature | Room Temperature |
| Suppliers | Clearsynth, LGC Standards | Sigma-Aldrich, MedChemExpress | Sigma-Aldrich | Sigma-Aldrich |
Certificate of Analysis Overview
A Certificate of Analysis (CoA) for a reference material provides critical information regarding its identity, purity, and quality. While a specific CoA for this compound is typically provided upon purchase, a representative CoA for a high-quality reference standard will include the following:
-
Product Information: Product name, catalog number, CAS number, molecular formula, and molecular weight.
-
Physical Properties: Appearance, melting point, and solubility.
-
Analytical Data: Results from various analytical techniques such as:
-
Purity by HPLC/GC: Typically >98% for non-deuterated standards.
-
Identity by ¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight and isotopic enrichment for deuterated standards.
-
Optical Rotation: For chiral compounds like D-(+) and L-(-)-3-phenyllactic acid. For example, D-(+)-3-phenyllactic acid has a specific rotation of [α]20/D +19°, c = 1 in ethanol.
-
Experimental Protocols
The use of this compound as an internal standard is prevalent in quantitative analytical methods, particularly those employing High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS).
Quantification of Phenyllactic Acid in Biological Samples using HPLC-MS
This protocol outlines a general procedure for the quantification of 3-phenyllactic acid in a biological matrix (e.g., plasma, urine, or cell culture supernatant) using this compound as an internal standard.
a. Sample Preparation (Protein Precipitation & Extraction):
-
To 100 µL of the biological sample, add 10 µL of a known concentration of this compound solution (internal standard).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
c. Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
3-Phenyllactic Acid: Precursor ion (m/z) 165.1 → Product ion (m/z) 71.1
-
This compound (Internal Standard): Precursor ion (m/z) 168.1 → Product ion (m/z) 74.1
-
-
Data Analysis: The concentration of 3-phenyllactic acid in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed with known concentrations of the non-deuterated standard.
Chiral Separation of Phenyllactic Acid Enantiomers by HPLC
For studies requiring the separation and quantification of D- and L- enantiomers of 3-phenyllactic acid, a chiral HPLC method is necessary.
a. Chromatographic Conditions:
-
Column: Chiral stationary phase column, such as one based on cellulose tris-(4-methyl benzoate) (e.g., Chiralcel OJ-H).[5]
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid.[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Detection: UV at 261 nm.[5]
Visualizing the Analytical Workflow
The following diagram illustrates the typical workflow for a quantitative analysis using a deuterated internal standard.
Caption: Workflow for quantitative analysis of 3-phenyllactic acid.
Signaling Pathways and Logical Relationships
In metabolic studies, 3-phenyllactic acid is a product of phenylalanine metabolism. The use of this compound as an internal standard is crucial for accurately tracking the flux through this pathway under various physiological or pathological conditions.
Caption: Phenylalanine metabolism and its quantification.
References
- 1. clearsynth.com [clearsynth.com]
- 2. 3-Phenyllactic acid = 98 828-01-3 [sigmaaldrich.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. 3-Phenyllactic acid analytical standard 828-01-3 [sigmaaldrich.com]
- 5. Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Establishing Linearity, LOD, and LOQ for Phenyllactic Acid Assays
For researchers, scientists, and drug development professionals, the accurate quantification of phenyllactic acid (PLA), a key microbial metabolite with antimicrobial and immunomodulatory properties, is crucial. This guide provides a comparative overview of common analytical methods for PLA analysis, focusing on the critical validation parameters of linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ). Detailed experimental protocols and performance data are presented to aid in the selection and validation of the most suitable assay for your research needs.
Phenyllactic acid is an organic acid produced by various lactic acid bacteria and has garnered significant interest for its potential applications in food preservation and as a therapeutic agent.[1] Accurate and reliable quantification of PLA is paramount for understanding its biological functions, optimizing its production, and ensuring the quality of related products. This guide compares the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Spectrophotometry for the analysis of phenyllactic acid.
Comparative Analysis of Analytical Methods
The choice of an analytical method for phenyllactic acid quantification depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a summary of the performance characteristics of HPLC, LC-MS/MS, and UV-Spectrophotometry.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | UV-Spectrophotometry |
| Linearity Range | 5 - 500 µg/mL[2] | 50 - 1000 ng/mL[3] | Typically in the µg/mL to mg/mL range |
| Limit of Detection (LOD) | ~1 µg/mL (S/N ≈ 3)[2] | As low as 0.047 µg/mL[4] | Generally higher than chromatographic methods |
| Limit of Quantitation (LOQ) | Typically 3-5 times the LOD | As low as 0.143 µg/mL[4] | Generally higher than chromatographic methods |
| Selectivity | Good, but can be affected by co-eluting compounds | Excellent, highly selective due to mass-to-charge ratio detection | Low, susceptible to interference from other UV-absorbing compounds |
| Sample Throughput | Moderate | High, especially with UPLC systems | High |
| Cost | Moderate | High | Low |
| Expertise Required | Moderate | High | Low |
Experimental Protocols
This section provides detailed methodologies for establishing the linearity, LOD, and LOQ for each of the discussed analytical techniques for phenyllactic acid analysis.
High-Performance Liquid Chromatography (HPLC-UV)
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column is suitable for PLA analysis.
Method Validation Protocol:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of phenyllactic acid (e.g., 1 mg/mL) in a suitable solvent such as methanol or mobile phase.
-
Perform serial dilutions to prepare a series of calibration standards with concentrations spanning the expected range of the samples (e.g., 5, 10, 25, 50, 100, 250, 500 µg/mL).[2]
-
-
Establishing Linearity:
-
Inject each calibration standard in triplicate.
-
Record the peak area or peak height response from the chromatograms.
-
Plot a calibration curve of the average response versus the concentration of the standards.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered to indicate good linearity.
-
-
Determining LOD and LOQ:
-
Signal-to-Noise Ratio Method:
-
Calibration Curve Method:
-
Experimental workflow for HPLC method validation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer is used for this high-sensitivity analysis.
Method Validation Protocol:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of phenyllactic acid (e.g., 100 µg/mL) in an appropriate solvent.
-
Perform serial dilutions to create calibration standards in the expected concentration range, which is typically lower than for HPLC-UV (e.g., 50, 100, 250, 500, 1000 ng/mL).[3]
-
-
Establishing Linearity:
-
Inject each calibration standard in triplicate.
-
Monitor the specific precursor-to-product ion transition for phenyllactic acid.
-
Plot a calibration curve of the peak area ratio (analyte/internal standard, if used) versus concentration.
-
Perform a weighted linear regression to determine the equation of the line and the coefficient of determination (R²).
-
-
Determining LOD and LOQ:
-
The signal-to-noise ratio method is commonly used.
-
Analyze progressively lower concentrations of PLA until the signal is reliably distinguishable from the background noise.
-
The LOD is the concentration that yields a signal-to-noise ratio of at least 3, and the LOQ is the concentration that gives a ratio of at least 10.[6]
-
Experimental workflow for LC-MS/MS method validation.
UV-Spectrophotometry
Instrumentation: A standard UV-Visible spectrophotometer.
Method Validation Protocol:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of phenyllactic acid in a suitable solvent (e.g., water or a buffer).
-
Create a series of calibration standards with concentrations in the expected range for spectrophotometric analysis (e.g., 10, 20, 50, 100, 200 µg/mL).
-
-
Establishing Linearity:
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for phenyllactic acid.
-
Plot a calibration curve of absorbance versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line and the R² value.
-
-
Determining LOD and LOQ:
-
The calibration curve method is typically used.
-
Calculate the standard deviation of the blank measurements (σ) and the slope of the calibration curve (S).
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. pharmtech.com [pharmtech.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Safety Operating Guide
Safe Disposal of DL-3-phenyllactic Acid-d3: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information for the safe disposal of DL-3-phenyllactic Acid-d3, a deuterated analogue of phenyllactic acid. The following procedures are based on general safety data for similar, non-deuterated compounds and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the deuterated product and adherence to all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with care to minimize exposure risks. This compound is a solid and may cause eye, skin, and respiratory tract irritation[1]. The toxicological properties of this specific deuterated material have not been fully investigated[1].
Key safety measures include:
-
Avoid Contact: Do not ingest, inhale, or allow the substance to come into contact with eyes, skin, or clothing[2].
-
Ventilation: Use only in a well-ventilated area or outdoors to avoid breathing dust, fumes, or vapors[3].
-
Hygiene: Wash hands thoroughly after handling the material. Contaminated clothing should be removed and washed before reuse[1][3].
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles[4].
-
Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure[3][4].
-
Respiratory Protection: In case of insufficient ventilation or dust formation, wear a NIOSH-approved respirator (e.g., type N95).
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as a chemical waste product and dispose of it through an approved waste disposal plant[3].
-
Containerization: Carefully sweep up or vacuum the solid material, avoiding dust generation, and place it into a suitable, clearly labeled, and tightly sealed disposal container[1][3].
-
Labeling: The waste container must be accurately labeled with the chemical name ("this compound") and any relevant hazard warnings.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3][4].
-
Waste Collection: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. Adhere to all institutional and local regulations regarding chemical waste pickup and disposal.
-
Spill Cleanup: In the event of a spill, immediately clean it up while wearing the appropriate personal protective equipment. Vacuum or sweep up the material and place it in a suitable disposal container[1]. Ensure the area is well-ventilated[1].
Personal Protective Equipment (PPE) Summary
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations.[4] |
| Skin Protection | Protective gloves and clothing to prevent skin contact.[3][4] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 respirator or equivalent is recommended. |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
